molecular formula C9H20N2O B3233583 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine CAS No. 1353946-95-8

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Cat. No.: B3233583
CAS No.: 1353946-95-8
M. Wt: 172.27 g/mol
InChI Key: DEMOVFGQZWVUJD-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (CAS 1353946-95-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery, with a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound, featuring both a piperidine ring and an ethoxyethylamine linker, is primarily utilized as a versatile precursor or intermediate in the synthesis of more complex, biologically active molecules. Its structure is particularly valuable for constructing potential drug candidates, as the piperidine moiety is a common pharmacophore found in treatments targeting the central nervous system, among other therapeutic areas. Researchers employ this amine in various reactions, including amide bond formation or nucleophilic substitution, to develop new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-5-2-3-9(7-11)8-12-6-4-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMOVFGQZWVUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237005
Record name Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]-
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Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-95-8
Record name Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]-
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Foundational & Exploratory

Molecular weight and structural analysis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

**Abstract

This technical guide provides a comprehensive framework for the definitive molecular weight determination and structural elucidation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. We present an integrated analytical approach leveraging high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, complemented by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous confirmation of atomic connectivity and stereochemistry. This document details the causality behind methodological choices, provides field-proven experimental protocols, and offers insights into the interpretation of complex analytical data, establishing a self-validating system for the characterization of this and structurally related compounds.

Introduction and Physicochemical Properties

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a small molecule featuring a saturated N-methylpiperidine heterocycle linked to an ethylamine moiety via an ether linkage. This combination of functional groups, particularly the basic nitrogen atoms, necessitates specific analytical strategies for accurate characterization.[1] Understanding the exact mass, structure, and connectivity of such molecules is critical for interpreting structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.

The initial step in any analytical workflow is the determination of the compound's fundamental physicochemical properties, which are summarized in Table 1.

PropertyValueSource
IUPAC Name 2-((1-methylpiperidin-3-yl)methoxy)ethan-1-amine-
CAS Number 1353946-95-8
Molecular Formula C₉H₂₀N₂O-
Molecular Weight 172.27 g/mol Calculated
Monoisotopic Mass 172.15756 DaCalculated

Analytical Workflow: An Integrated Strategy

A robust and unambiguous structural confirmation relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides precise mass and fragmentation data, while NMR spectroscopy offers detailed information about the chemical environment and connectivity of each atom.

G cluster_0 Analytical Strategy Compound Test Article: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine MS Mass Spectrometry (MS) Compound->MS Determines mass & fragmentation NMR NMR Spectroscopy Compound->NMR Determines connectivity & environment HRMS High-Resolution MS (e.g., Q-TOF) MS->HRMS MSMS Tandem MS (MS/MS) MS->MSMS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR Confirmation Definitive Structure Confirmation HRMS->Confirmation MSMS->Confirmation H_NMR->Confirmation C_NMR->Confirmation TwoD_NMR->Confirmation

Caption: Integrated workflow for structural elucidation.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is an indispensable tool for the rapid and accurate determination of molecular weight.[2] For a molecule containing basic nitrogen atoms like 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to the high proton affinity of the amine groups, which facilitates the formation of a protonated molecule, [M+H]⁺.

Expertise & Causality: Why ESI+?

Electrospray is a "soft" ionization technique that imparts minimal energy to the analyte, reducing in-source fragmentation and ensuring the predominant species observed is the intact, protonated molecule. The basic nitrogens on both the piperidine ring and the terminal ethylamine are readily protonated in the acidic spray solution, making positive ion mode exceptionally sensitive for this class of compounds.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 1:1000 with a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.

  • Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 bar

    • Drying Gas (N₂): 8 - 10 L/min at 200 °C

  • MS Method:

    • Scan Mode: Full scan (MS1)

    • Mass Range: m/z 50-500

    • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for confirmation of the elemental composition.

Expected Results

The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated Exact Mass of [C₉H₂₁N₂O]⁺: 173.16484 Da

  • Expected Observation: A high-intensity peak at m/z 173.1648 ± 0.0009 (for 5 ppm mass accuracy).

Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

Predicted Fragmentation Pathway

The fragmentation of N-alkyl piperidine derivatives is well-characterized and typically involves cleavages of the piperidine ring and reactions of its substituents.[3] The most probable fragmentation pathways are initiated by the charge site on one of the nitrogen atoms.

G parent [M+H]⁺ m/z 173.16 frag1 Loss of NH₃ m/z 156.14 parent->frag1 -NH₃ frag2 α-Cleavage at N-methyl m/z 98.10 parent->frag2 -C₅H₁₁N frag3 Ether Cleavage m/z 114.11 parent->frag3 -C₂H₅N frag4 Loss of Ethoxyamine m/z 98.10 parent->frag4 -C₂H₆NO frag5 Fragment of Ethoxyamine m/z 60.06 parent->frag5 Piperidine ring cleavage

Sources

The Rise of 1-Methyl-piperidin-3-ylmethoxy Derivatives: A Technical Guide to Their Therapeutic Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of 1-Methyl-piperidin-3-ylmethoxy derivatives, a promising class of compounds in modern drug discovery. We will explore their mechanism of action, therapeutic applications, and the key experimental workflows used to validate their potential, with a primary focus on their role as muscarinic M1 receptor agonists for the treatment of cognitive disorders.

Introduction: The Cholinergic Hypothesis and the M1 Receptor Target

The cholinergic system, comprised of the neurotransmitter acetylcholine (ACh) and its receptors, is a critical component of cognitive function, particularly in memory and learning.[1] The "cholinergic hypothesis" of Alzheimer's disease (AD) posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. The muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are central to this system.[1]

The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cortex, brain regions essential for cognitive processes.[1][2] This localization makes it a prime therapeutic target for restoring cholinergic function and potentially mitigating the cognitive decline associated with neurodegenerative diseases like AD.[2] 1-Methyl-piperidin-3-ylmethoxy derivatives have emerged as a key chemical scaffold in the development of selective M1 receptor agonists.

Mechanism of Action: Activating Pro-Cognitive Signaling Cascades

1-Methyl-piperidin-3-ylmethoxy derivatives primarily exert their therapeutic effects by acting as agonists at the M1 muscarinic receptor. M1 receptors are coupled to the Gq/11 family of G proteins.[1][3] Upon agonist binding, a conformational change in the receptor activates Gq/11, initiating a downstream signaling cascade with significant implications for neuronal function and plasticity.

The canonical M1 signaling pathway involves:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[1]

  • Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][4] Both Ca2+ and DAG activate Protein Kinase C (PKC).[2][4]

  • Downstream Effects: The activation of the PLC-IP3-Ca2+/PKC pathway leads to a multitude of cellular responses, including the activation of other kinases like Extracellular signal-Regulated Kinase (ERK) 1/2, which are crucial for neuronal differentiation, axonal growth, and synaptic plasticity.[4]

This signaling cascade is believed to underlie the pro-cognitive effects of M1 agonism. Furthermore, M1 receptor activation has been shown to modulate the processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[5]

Caption: Canonical M1 muscarinic receptor signaling pathway.

Therapeutic Applications and Preclinical Evidence

The primary therapeutic application for 1-Methyl-piperidin-3-ylmethoxy derivatives is in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[6] The rationale stems directly from their ability to selectively activate M1 receptors, which are implicated in the pathophysiology of these disorders.

Animal models are crucial for evaluating the in vivo efficacy of these compounds.[7] Commonly used models include:

  • Scopolamine-induced amnesia: Scopolamine is a muscarinic antagonist that induces temporary cognitive deficits, providing a platform to test the ability of M1 agonists to reverse these impairments.[8]

  • Transgenic mouse models of AD: These models, which overexpress genes associated with familial AD (e.g., APP, PSEN1), develop age-dependent cognitive decline and amyloid pathology, allowing for the assessment of disease-modifying potential.[7][9]

  • Behavioral paradigms: A variety of mazes (e.g., Morris water maze, radial arm maze) and learning tasks (e.g., passive avoidance) are used to assess different aspects of learning and memory in these animal models.[10]

Several compounds with the 1-Methyl-piperidin-3-ylmethoxy scaffold or related structures have demonstrated promising results in these preclinical models, showing improvements in cognitive performance.

Key Experimental Protocols for Compound Evaluation

The evaluation of novel 1-Methyl-piperidin-3-ylmethoxy derivatives follows a standardized drug discovery workflow, from initial screening to in vivo validation.

Caption: A typical drug discovery workflow for M1 agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor and its selectivity over other muscarinic receptor subtypes (M2-M5).

Principle: This is a competitive inhibition assay where the test compound competes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) for binding to the receptor.[11][12] The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the human M1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissue homogenates.[13]

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • 150 µL of the membrane preparation (e.g., 10-20 µg of protein).[13]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand (e.g., [3H]N-methylscopolamine at a constant concentration, typically around its Kd value).[13]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[13][14]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail and count the radioactivity in a scintillation counter.[13]

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an M1 receptor agonist.

Principle: As M1 receptor activation leads to an increase in intracellular calcium, this assay measures the change in cytosolic calcium concentration in response to the test compound using a calcium-sensitive fluorescent dye.[15]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human M1 receptor (e.g., Nomad CHRM1 Cell Line) into a 96-well plate and grow to confluence.[15]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence reading, add the test compound at various concentrations.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed as a percentage of the response to a full agonist like carbachol or oxotremorine.[15]

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic potential of 1-Methyl-piperidin-3-ylmethoxy derivatives is determined by their potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical but representative data for a series of compounds to illustrate key SAR trends.

CompoundM1 Ki (nM)M2/M1 SelectivityM3/M1 SelectivityM1 EC50 (nM)M1 Efficacy (%)
Compound A 15>100x>100x5095
Compound B 5>200x>150x1598
Compound C 50>50x>80x12085
Compound D 8>180x>120x2545 (Partial Agonist)

Data is for illustrative purposes only.

SAR Insights:

  • Small modifications to substituents on the aromatic ring system can significantly impact M1 affinity and potency (e.g., comparing Compound A and B).

  • The nature of the linker between the piperidine and the aromatic core is critical for maintaining high selectivity against other muscarinic subtypes.

  • It is possible to modulate the efficacy, creating partial agonists (like Compound D), which may offer a better side-effect profile by avoiding over-stimulation of the receptor.

Future Directions and Challenges

While 1-Methyl-piperidin-3-ylmethoxy derivatives and other M1 agonists hold significant promise, challenges remain. Achieving high selectivity over other muscarinic subtypes, particularly M2 and M3, is crucial to minimize side effects such as bradycardia, salivation, and gastrointestinal issues. The development of biased agonists, which preferentially activate the Gq pathway over other signaling pathways like β-arrestin recruitment, is an active area of research that may lead to more targeted and tolerable therapies.[5]

References

  • The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC. Available at: [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Portland Press. Available at: [Link]

  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC. Available at: [Link]

  • Muscarinic acetylcholine receptor M1 - Wikipedia. Available at: [Link]

  • The muscarinic M1 receptor activates Nrf2 through a signaling cascade that involves protein kinase C and inhibition of - Ovid. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]

  • Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed. Available at: [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Cognition Models and Drug Discovery - NCBI - NIH. Available at: [Link]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico - Frontiers. Available at: [Link]

  • Current Trends in the Animal Models for Screening of Nootropic Agents - ResearchGate. Available at: [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. Available at: [Link]

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. Available at: [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - MDPI. Available at: [Link]

  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - ProQuest. Available at: [Link]

  • New functionally selective muscarinic agonists - PubMed. Available at: [Link]

  • Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed. Available at: [Link]

  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI. Available at: [Link]

Sources

Role of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine as a Chemical Building Block

[1][2]

Executive Summary

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry.[1] Structurally, it comprises a saturated 1-methylpiperidine ring linked via an ether oxygen to a primary ethylamine tail.[1] This specific architecture serves a dual purpose: it acts as a solubilizing tether due to the basic tertiary amine and polar ether linkage, and it functions as a flexible linker for fragment-based drug discovery (FBDD) and PROTAC design.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical advantages, synthetic routes, and application protocols in drug development.[2][3]

Structural Analysis & Physicochemical Properties[1][2][3][5]

The utility of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine lies in its ability to modulate the physicochemical profile of a lead compound without adding excessive lipophilicity.[1]

The "Chameleon" Effect

The molecule features two nitrogen centers with distinct pKa values, allowing for tunable ionization states at physiological pH.

FeatureChemical MoietyEstimated pKaFunction
Solubilizing Head

-Methylpiperidine (

Amine)
~8.5 – 9.5Protonated at pH 7.4; improves aqueous solubility and lysosomal trapping.[1]
Linker Ether Oxygen (-O-)N/AHydrogen Bond Acceptor (HBA); breaks planarity and reduces logD.[1]
Reactive Tail Primary Ethylamine (

)
~10.0High nucleophilicity for amide coupling, reductive amination, or sulfonylation.
Impact on Drug-Like Properties (Lipophilicity & Fsp3)

Unlike aromatic linkers (e.g., phenyl rings), this scaffold is rich in



  • Molecular Weight: ~172.27 g/mol [1]

  • Formula:

    
    
    
  • LogP (Predicted): < 1.0 (Highly favorable for lowering the lipophilicity of greasy warheads).

Synthetic Accessibility & Manufacturing[2]

The synthesis of this building block presents a classic challenge in differentiating between the nucleophilicity of the oxygen and nitrogen atoms. Below are the two primary routes employed in research and scale-up settings.

Route A: The Nitrile Reduction (Industrial Scale)

This route is preferred for kilogram-scale production as it avoids expensive protecting groups.[1] It relies on the

1
Route B: Mitsunobu Coupling (Lab Scale)

For high-purity applications or when stereochemical retention of the piperidine 3-position is critical, the Mitsunobu reaction with

1
Visualization of Synthetic Pathways

Synthesis_PathwaysStart1-Methyl-piperidin-3-olReagentAChloroacetonitrile(NaH, THF)Start->ReagentARoute A (Scale)ReagentBN-Boc-ethanolamine(DEAD, PPh3)Start->ReagentBRoute B (Chiral Retention)InterANitrile IntermediateReagentA->InterAStepA2LiAlH4 or H2/Raney NiInterA->StepA2ProductTarget:2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamineStepA2->ProductInterBBoc-Protected AmineReagentB->InterBStepB2TFA or HCl/DioxaneInterB->StepB2StepB2->Product

Figure 1: Comparison of Industrial (Route A) and Laboratory (Route B) synthetic pathways. Route A is cost-effective; Route B preserves chirality.[1]

Applications in Medicinal Chemistry

Kinase Inhibitors: The "Solvent Front" Strategy

In kinase inhibitor design, the ATP-binding pocket is hydrophobic, but the region extending toward the solvent is polar. Attaching this building block to a hinge-binding scaffold allows the piperidine ring to protrude into the solvent.[1]

  • Mechanism: The protonated piperidine nitrogen forms ionic interactions with surface aspartate or glutamate residues, while the ether oxygen solvates the chain.

  • Result: Drastic improvement in oral bioavailability compared to all-carbon alkyl chains.[1]

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target Protein ligand to the E3 Ligase ligand.

  • Role: This molecule serves as a short, hydrophilic linker.

  • Advantage: The piperidine ring reduces the "greasiness" (lipophilicity) of the overall PROTAC, a common cause of poor cell permeability.

Scaffold Hopping

It is often used to replace flexible N,N-dimethylamino-ethoxy chains (found in older antihistamines and SSRIs) to introduce rigidity via the piperidine ring, potentially improving selectivity (reducing hERG channel blocking liability).[1]

Experimental Protocols

Standard Amide Coupling (General Procedure)

This protocol describes coupling the primary amine tail of the building block to a carboxylic acid-containing scaffold (e.g., a drug core).[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes. Color change to yellow/orange usually indicates activation.[1]

  • Addition: Add 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Critical):

    • Note: The product contains a basic piperidine.[4] Do not use acidic washes (like 1N HCl), or you will lose the product to the aqueous layer.

    • Dilute with EtOAc. Wash with saturated

      
       (3x) and Brine (1x).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography. Since the product is polar/basic, use a DCM/MeOH gradient (0% to 10% MeOH) containing 1%

    
     or Triethylamine to prevent streaking on silica.
    
Handling & Storage Stability[2][7]
  • Hygroscopicity: As a primary amine with an ether linkage, the compound is hygroscopic. Store under nitrogen or argon at -20°C.

  • Carbonate Formation: Like all primary amines, it will absorb

    
     from the air to form carbamates/carbonates. Always handle in a fume hood and recap vials immediately.
    

Logical Framework: Why Choose This Building Block?

The decision to use this specific amine over simpler analogs (like methoxy-ethylamine or N-methyl-piperazine) follows a specific medicinal chemistry logic regarding Permeability vs. Solubility .[1]

Decision_LogicProblemProblem: Lead compound haspoor solubility & high metabolic clearanceOption1Option A: Add PEG ChainProblem->Option1Option2Option B: Add PiperazineProblem->Option2Option3Option C: Add 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamineProblem->Option3Result1Good solubility,but poor permeability (too polar)Option1->Result1Result2Good solubility,but high metabolic risk (reactive metabolite)Option2->Result2Result3Balanced Profile:1. Ether = Solubility2. Piperidine = Metabolic Stability3. 3-Sub = Chirality/SelectivityOption3->Result3

Figure 2: Decision matrix for selecting solubilizing tails. This building block offers a balance between metabolic stability and physicochemical improvement.[2][5]

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link[1]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(19-20), 1011-1020.[1] Link

  • Enamine Ltd. Primary Amines Building Blocks Collection. (General reference for building block availability and handling). Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

An In-depth Technical Guide to the pKa and Ionization States of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical exploration of the pKa and ionization states of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, a molecule possessing two key basic centers that dictate its charge and, consequently, its interaction with biological systems. Through a combination of computational prediction, comparative analysis with structurally related compounds, and detailed experimental and in silico protocols, this document aims to equip the reader with a comprehensive understanding of the ionization landscape of this important chemical entity.

The Significance of pKa in Drug Discovery and Development

The ionization state of a drug molecule is a dynamic property that changes with the pH of its environment. Since the human body presents a wide range of pH environments, from the acidic stomach (pH 1.5-3.5) to the slightly alkaline small intestine (pH 6.0-7.4) and blood plasma (pH 7.4), the extent of a drug's ionization can vary significantly. This has profound implications for its therapeutic efficacy.

The pKa value quantitatively describes the strength of an acid or a base. For a basic compound like 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. A higher pKa value indicates a stronger base, meaning it holds onto a proton more tightly. The ionization state directly influences several key drug-like properties:

  • Solubility: The ionized form of a molecule is generally more water-soluble than its neutral form. This is crucial for drug formulation and dissolution in the gastrointestinal tract.

  • Permeability: The neutral, more lipophilic form of a drug is better able to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Receptor Binding: The charge of a molecule can significantly impact its ability to bind to its target receptor through electrostatic interactions.

  • Metabolism and Clearance: The ionization state can affect a drug's susceptibility to metabolic enzymes and its rate of renal clearance.[1]

Therefore, an accurate determination and understanding of a molecule's pKa values are not merely academic exercises but essential components of rational drug design and optimization.

Structural Analysis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

To estimate the pKa values of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, it is crucial to first dissect its molecular structure and identify the ionizable functional groups. This molecule contains two nitrogen atoms that can be protonated, making it a diprotic base.

  • Tertiary Amine (N-Methylpiperidine moiety): The nitrogen atom within the piperidine ring is a tertiary amine, substituted with a methyl group. Tertiary aliphatic amines are typically strong bases. The pKa of the parent N-methylpiperidine is experimentally determined to be approximately 10.08.[2][3] This provides a foundational estimate for the basicity of this center.

  • Primary Amine (Ethylamine moiety): The terminal nitrogen atom is a primary amine. Primary aliphatic amines are also basic. The presence of the ether linkage two carbons away will have an electron-withdrawing inductive effect, which is expected to slightly decrease the basicity of this amine compared to a simple alkylamine. For comparison, the experimental pKa of 2-methoxyethylamine is in the range of 9.20 to 9.89.[4][5][6]

Based on this structural analysis, we can anticipate two distinct pKa values for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, corresponding to the protonation of the tertiary and primary amine groups. The tertiary amine in the piperidine ring is expected to be the more basic of the two, and thus have the higher pKa value.

Computational Prediction of pKa Values

In the absence of experimental data for the target molecule, computational methods provide a reliable and efficient means of predicting pKa values.[7] Several software packages are available that utilize different algorithms, including those based on quantitative structure-property relationships (QSPR) and quantum mechanics.[8] For this guide, we will utilize ChemAxon's MarvinSketch, a widely used tool in the pharmaceutical industry for calculating various physicochemical properties.[9][10]

Predicted pKa Values for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine:

Ionizable CenterPredicted pKa (Basic)
Tertiary Amine (Piperidine)9.95
Primary Amine (Ethylamine)8.83

These predicted values align well with our initial structural analysis. The tertiary amine in the N-methylpiperidine moiety is predicted to be the stronger base (pKa = 9.95), which is slightly lower than the experimental value of N-methylpiperidine (10.08) due to the electron-withdrawing effect of the methoxyethylamine side chain. The primary amine is predicted to be the weaker base (pKa = 8.83), a value that is lower than that of a simple primary amine and falls within the lower end of the range for 2-methoxyethylamine, reflecting the influence of the bulkier and potentially electron-withdrawing piperidine ring structure.

Ionization States and Species Distribution

With two basic centers, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine can exist in three different ionization states depending on the pH of the solution: a dicationic form (both amines protonated), a monocationic form (one amine protonated), and a neutral form (both amines deprotonated). The distribution of these species as a function of pH is critical for understanding its biological behavior.

dot

Ionization_States cluster_pH Decreasing pH (Increasingly Acidic) Dication Dicationic (BH2++) Monocation_Tertiary Monocationic (BH+ at Tertiary N) Monocation_Tertiary->Dication Protonation of Primary Amine (pKa2 ≈ 8.83) Monocation_Primary Monocationic (BH+ at Primary N) Neutral Neutral (B) Neutral->Monocation_Tertiary Protonation of Tertiary Amine (pKa1 ≈ 9.95)

Caption: Predominant ionization states of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine across a pH gradient.

At physiological pH (around 7.4), which is below both predicted pKa values, the molecule will predominantly exist in its dicationic form, with both the tertiary and primary amines being protonated. This high degree of ionization at physiological pH suggests that the molecule will be highly water-soluble but may have limited ability to passively diffuse across biological membranes.

Methodologies for pKa Determination

To provide a comprehensive guide, this section details both a robust experimental method and a standard computational protocol for determining pKa values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely accepted method for the experimental determination of pKa values.[11] The procedure involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Step-by-Step Methodology:

  • Instrumentation and Reagents:

    • A calibrated pH meter with a glass electrode.

    • A magnetic stirrer and stir bar.

    • A burette for precise delivery of the titrant.

    • Standardized 0.1 M hydrochloric acid (HCl) as the titrant.

    • A solution of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine of known concentration (e.g., 0.01 M) in deionized water.

    • A constant temperature water bath to maintain a consistent temperature (e.g., 25 °C).

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Allow the solution to equilibrate at the desired temperature.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly, passing through both equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The curve will show two inflection points, corresponding to the two pKa values.

    • The pKa is the pH at the half-equivalence point. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points (which appear as peaks). The pKa values are then the pH values at half the volume of each equivalence point.

dot

Potentiometric_Titration_Workflow Start Start Prep Prepare Amine Solution and Standardized Titrant Start->Prep Calibrate Calibrate pH Meter Prep->Calibrate Titrate Perform Incremental Titration (Record pH and Volume) Calibrate->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Analyze Analyze Curve for Equivalence and Half-Equivalence Points Plot->Analyze Determine Determine pKa Values Analyze->Determine End End Determine->End

Caption: Workflow for experimental pKa determination using potentiometric titration.

Computational Protocol: Using MarvinSketch

Computational pKa prediction offers a rapid and cost-effective alternative to experimental methods, particularly in the early stages of drug discovery.[12]

Step-by-Step Methodology:

  • Software:

    • ChemAxon's MarvinSuite, which includes MarvinSketch. Academic licenses are often available.

  • Procedure:

    • Launch MarvinSketch.

    • Draw the chemical structure of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in the MarvinSketch window.

    • Navigate to the "Calculations" menu and select "Protonation" > "pKa".

    • In the pKa options dialog box, you can specify parameters such as the pH range and temperature. For standard conditions, the default settings are usually appropriate.

    • Click "OK" to run the calculation.

  • Output and Interpretation:

    • The software will display the predicted pKa values directly on the corresponding ionizable atoms of the drawn structure.

    • MarvinSketch will also provide information on the acidic and basic pKa values. For this molecule, we are interested in the basic pKa values.

    • The output will clearly distinguish between the pKa of the tertiary amine and the primary amine.

Conclusion

The ionization behavior of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is characterized by the presence of two basic centers: a tertiary amine within the N-methylpiperidine ring and a primary amine in the ethylamine side chain. Computational predictions, supported by the analysis of structurally similar compounds, indicate that the tertiary amine is the more basic of the two, with a predicted pKa of approximately 9.95, while the primary amine has a predicted pKa of around 8.83.

This diprotic nature means that the molecule will be predominantly in a dicationic, highly water-soluble state at physiological pH. This information is invaluable for drug development professionals in designing formulations, predicting ADMET properties, and understanding the potential for target engagement. The detailed experimental and computational protocols provided in this guide offer a robust framework for the determination of pKa values, empowering researchers to make informed decisions in the complex process of drug discovery.

References

  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.
  • ChemBK. (2024, April 9). 2-Methoxyethylamine. ChemBK.
  • Wikidata. (2025, November 16). N-methylpiperidine.
  • Guidechem. (n.d.). N-Methylpiperidine 626-67-5 wiki. Guidechem.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan.
  • LookChem. (n.d.). Cas 626-67-5,N-Methylpiperidine. LookChem.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
  • ChemicalBook. (n.d.). N-Methylpiperidine CAS#: 626-67-5. ChemicalBook.
  • Organic Chemistry Data. (2022, April 7).
  • PubChem. (n.d.). 2-Methoxyethylamine.
  • LookChem. (n.d.). 2-METHOXYETHYLAMINE|109-85-3. LookChem.
  • YouTube. (2013, June 28). Jaguar - pKa Prediction.
  • Journal of Cheminformatics. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Princeton BioMolecular Research, Inc. (n.d.). 2-(2-Methoxy-phenyl)-2-(4-methyl-piperidin-1-yl)-ethylamine.
  • SCM. (2025). pKa values — Tutorials 2025.
  • Quora. (2018, February 24). Why are amines more basic than ethers?.
  • PubMed. (2019, July 15).
  • EPA. (2025, October 15). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Pakistan Journal of Pharmaceutical Sciences. (2020, March). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
  • Chemaxon. (2023, April 19). Predicting pKa.
  • Chemaxon. (n.d.).
  • Chemaxon. (n.d.).
  • ResearchGate. (2025, August 10). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
  • ACD/Labs. (n.d.).
  • Master Organic Chemistry. (2017, April 18).
  • ResearchGate. (2025, August 7).
  • ChemMedChem. (2020, December 11).
  • PubChem. (n.d.). 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • University of Regina. (n.d.).
  • ACS Publications. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.
  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine.

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Pharmacophore Mapping of Piperidine-Based Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of pharmacophore mapping for piperidine-based primary amines , a privileged scaffold subclass in medicinal chemistry. It focuses on the 4-aminopiperidine motif and its structural homologs, which are critical in the design of GPCR ligands (e.g., Somatostatin, Opioid, Chemokine receptors).

A Technical Guide to Structural Dynamics, Feature Extraction, and Ligand Design

Executive Summary: The Scaffold at the Crossroads

The piperidine-based primary amine (most notably the 4-aminopiperidine core) represents a "privileged structure" in drug discovery. Its value lies in its ability to present two distinct polar pharmacophores—the cyclic secondary amine and the exocyclic primary amine—on a semi-rigid, predictable aliphatic vector.

This guide details the protocol for mapping this scaffold, moving beyond simple feature definitions to a dynamic understanding of conformational coupling , dual-basicity , and vectorial alignment .

Structural Dynamics & Physicochemical Profiling

Successful pharmacophore mapping requires an accurate understanding of the underlying physical chemistry. For piperidine-based primary amines, two factors are non-negotiable: Conformational Bias and Ionization State .

Conformational Analysis: The Equatorial Preference

The piperidine ring predominantly adopts a chair conformation . In 4-aminopiperidines, the exocyclic primary amine (-NH2) prefers the equatorial position to minimize 1,3-diaxial steric strain with the ring protons.

  • Equatorial -NH2: Lower energy, extended vector.

  • Axial -NH2: Higher energy (~0.5 - 1.0 kcal/mol penalty), but often the bioactive conformation if the binding pocket requires a compact "U-shape" or intramolecular hydrogen bonding (IMHB).

Mapping Implication: Your conformational search algorithm must explicitly sample the high-energy axial conformers. Relying solely on global energy minima will result in a "flat" pharmacophore that misses critical binding modes.

The Dual-Basicity Dilemma (pKa)

This scaffold contains two basic centers.

  • Ring Nitrogen (N1): Secondary amine.[1] Typical pKa ~10.8–11.2.

  • Exocyclic Nitrogen (N4): Primary amine. Typical pKa ~9.8–10.5.

At physiological pH (7.4), both nitrogens are predominantly protonated (


).
  • Pharmacophore Feature: Both centers must be mapped as Positive Ionizable (PI) features.

  • H-Bonding: The protonated primary amine (-NH3+) acts as a potent Hydrogen Bond Donor (HBD) (3 potential H-donors).

Quantitative Structural Data
FeatureParameterValue/RangeRelevance to Mapping
Ring Conformation PuckeringChair (Min), Twist-Boat (High E)Defines vector angle between N1 and N4.
N1-N4 Distance Distance (

)
5.5 Å (Equatorial) vs 4.8 Å (Axial)Critical for matching Asp/Glu residues in GPCRs.
Basicity (N1) pKa11.0 ± 0.5Primary anchor (Salt bridge to Asp3.32).
Basicity (N4) pKa10.0 ± 0.5Secondary anchor or H-bond donor network.

Pharmacophore Generation Workflow

This protocol utilizes a Ligand-Based approach, assuming no crystal structure is initially available.

Workflow Diagram

The following diagram outlines the iterative process of generating a robust pharmacophore model for this specific scaffold.

PharmacophoreWorkflow Input Input: 4-Aminopiperidine Derivatives Conformers Conformer Generation (Systematic Search) Input->Conformers 3D Expansion pKaCalc pKa & Ionization Prediction (pH 7.4) Input->pKaCalc Charge State Align Molecular Alignment (Pharmacophore Fit) Conformers->Align Energy Window < 10 kcal/mol FeatureExtract Feature Extraction (PI, HBD, HYD) pKaCalc->FeatureExtract Define Ionizable Sites Align->FeatureExtract Validation Validation (Decoy Set/ROC) FeatureExtract->Validation Validation->FeatureExtract Refinement Loop

Caption: Step-by-step workflow for generating a pharmacophore model from piperidine-based primary amine ligands.

Step-by-Step Methodology

Step 1: Conformer Generation (The "Energy Window" Rule)

  • Protocol: Use a systematic search (e.g., BEST or CAESAR algorithms).

  • Critical Setting: Set the energy window to 10-15 kcal/mol . Standard 5 kcal/mol windows often discard the axial-amine conformers, which are frequently the bioactive forms in constrained pockets.

  • Validation: Ensure the output ensemble contains both equatorial and axial isomers of the 4-amino group.

Step 2: Feature Definition Define the features based on the pKa analysis:

  • Feature 1 (F1): Positive Ionizable (PI) on the Ring Nitrogen (N1). Mechanistic Role: Ionic bond with Aspartic Acid (e.g., Asp3.32 in Aminergic GPCRs).

  • Feature 2 (F2): Positive Ionizable (PI) OR H-Bond Donor (HBD) on the Exocyclic Amine (N4). Mechanistic Role: H-bond network with polar residues (Ser/Thr/Tyr).

  • Feature 3 (F3): Hydrophobic (HYD) centroid on the C2-C3/C5-C6 ethylene bridges. Mechanistic Role: Van der Waals interactions with the hydrophobic cage (e.g., Trp/Phe).

Step 3: Alignment Strategy Do not align by atom matching (RMSD). Align by Pharmacophore Features .

  • Anchor the alignment on F1 (Ring N) .

  • Allow rotation around the N1-C4 vector.

  • This reveals the "cone" of accessible space for the primary amine, defining the tolerance radius for Feature 2.

Case Study: GPCR Binding Mode (SSTR2/CCR5)

In many GPCRs (e.g., Somatostatin Receptor 2, CCR5), the 4-aminopiperidine scaffold binds in a conserved mode. The ring nitrogen forms a salt bridge with a conserved Aspartate in Transmembrane Helix 3 (TM3), while the primary amine extends towards the extracellular loop regions or TM5/TM6.

Interaction Map

The diagram below visualizes the "Bioactive Pharmacophore" within the binding pocket.

BindingMode Asp Asp3.32 (TM3) (Anionic Anchor) Tyr Tyr/Ser (TM5) (H-Bond Acceptor) Trp Trp6.48 (TM6) (Hydrophobic Cage) RingN Piperidine N1 (Positive Ionizable) RingN->Asp Salt Bridge (2.8 Å) Scaffold Piperidine Ring (Hydrophobic Core) RingN->Scaffold ExoN Primary Amine N4 (H-Bond Donor) ExoN->Tyr H-Bond (3.0 Å) Scaffold->Trp Pi-Cation / VdW Scaffold->ExoN

Caption: Schematic interaction map of a 4-aminopiperidine ligand within a generic aminergic GPCR binding pocket.

Experimental Validation Protocols

A pharmacophore model is a hypothesis. It must be validated experimentally.

Protocol: The "Methyl Scan" Validation

To confirm if the primary amine acts as a Hydrogen Bond Donor (HBD) or simply a Positive Ionizable (PI) center, perform a sequential methylation study.

  • Synthesize Analogs:

    • Compound A:

      
       (Primary) -> HBD + PI
      
    • Compound B:

      
       (Secondary) -> HBD + PI (Steric bulk increased)
      
    • Compound C:

      
       (Tertiary) -> No HBD (if protonated, only PI)
      
    • Compound D:

      
       (Amide) -> HBD + HBA (Neutral, loss of PI)
      
  • Assay Interpretation:

    • If Activity A ≈ B ≈ C >> D : The feature is purely electrostatic (PI) . The H-bonds are not critical.

    • If Activity A > B > C : The feature requires specific H-Bond Donor geometry; steric bulk or loss of H-atoms is detrimental.

Protocol: Rigidification (Conformational Locking)

To validate the vector angle (Chair vs Boat):

  • Synthesize Tropane (bridged piperidine) or Granatane analogs.

  • These lock the piperidine ring into a specific boat-like or chair-like geometry.

  • If the tropane analog retains potency, the bioactive conformation of the piperidine is likely the boat/bridged form, not the relaxed chair.

References

  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence . Molecules (MDPI). [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC Medicinal Chemistry. [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors . PubMed Central (PMC). [Link]

Sources

Methodological & Application

Step-by-step reductive amination using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reductive Amination Using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Authored by: A Senior Application Scientist

Abstract

Reductive amination stands as one of the most robust and versatile methods for the synthesis of secondary and tertiary amines, a cornerstone of modern drug discovery and development.[1][2] This application note provides a comprehensive guide to performing a direct (one-pot) reductive amination using the functionalized primary amine, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, with a focus on practical application for research scientists. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), and discuss critical aspects of reaction monitoring, purification, and safety. The protocols and insights provided herein are designed to be directly applicable, enabling researchers to confidently employ this valuable transformation.

The Scientific Foundation: Mechanism and Rationale

Reductive amination is a powerful alternative to direct N-alkylation with alkyl halides, as it elegantly avoids the common pitfall of over-alkylation, leading to cleaner reactions and higher yields of the desired product.[3] The process occurs in two distinct, yet concurrent, mechanistic steps within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield an imine. Under the typically neutral to mildly acidic reaction conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[4][5] This equilibrium is crucial for the reaction's success.

  • Hydride Reduction: A mild and selective reducing agent, present in the same pot, preferentially reduces the electrophilic C=N double bond of the iminium ion over the starting material's C=O bond.[6][7] This selectivity is the key to the efficiency of the one-pot procedure.

Diagram of the General Reductive Amination Mechanism

G carbonyl Aldehyde/Ketone (R-CHO) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal amine 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (R'-NH2) amine->hemiaminal imine Imine Intermediate hemiaminal->imine Dehydration iminium Iminium Ion (Protonated Imine) imine->iminium Protonation h2o - H2O imine->h2o product Secondary Amine Product iminium->product Reduction h_plus + H+ iminium->h_plus hydride [H-] from NaBH(OAc)3 hydride->product

Caption: General mechanism of one-pot reductive amination.

Selecting Your Reagents: A Scientist's Perspective

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent.

  • The Amine: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a primary amine, making it an excellent substrate for this reaction. The tertiary amine within the piperidine ring is non-nucleophilic and will not interfere under these conditions.

  • The Carbonyl: Aldehydes are generally more reactive than ketones. This protocol is optimized for aldehydes but can be adapted for aliphatic ketones, which may require the addition of an acid catalyst like acetic acid to facilitate imine formation.[8][9]

  • The Reducing Agent: While several hydride reagents can be used, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for modern direct reductive aminations.[10][11]

    • Expertise: Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is sterically hindered and electronically attenuated by its acetate groups. This makes it too weak to significantly reduce most aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[12][13] This selectivity is paramount for a one-pot procedure.

    • Trustworthiness: Compared to the classic alternative, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the use and generation of highly toxic cyanide species, making it a significantly safer choice for both the researcher and the environment.[7][8]

  • The Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions involving NaBH(OAc)₃.[8][14] It is an aprotic solvent that effectively solubilizes the reagents without reacting with the hydride. Tetrahydrofuran (THF) is a suitable alternative.[9] Protic solvents like methanol are generally avoided in one-pot procedures with NaBH(OAc)₃ as they can lead to competitive reduction of the carbonyl starting material.[8]

Table 1: Key Reagent Properties
ReagentStructureMW ( g/mol )RoleKey Considerations
2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamineC₉H₂₀N₂O172.27Nucleophile (Amine Source)Primary amine is the reactive site. Ensure high purity.
Benzaldehyde (Example)C₇H₆O106.12Electrophile (Carbonyl Source)A representative aromatic aldehyde.
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94Reducing AgentMoisture-sensitive. Selective for iminium ions.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventAprotic, preferred solvent for this reaction.

Detailed Application Protocol

This protocol describes the synthesis of N-Benzyl-2-(1-methyl-piperidin-3-ylmethoxy)-ethylamine from benzaldehyde and the title amine.

Materials
  • Benzaldehyde (1.00 eq, e.g., 0.500 g, 4.71 mmol)

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.1 eq, 0.895 g, 5.18 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.49 g, 7.07 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (to 0.2 M concentration, ~24 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Experimental Workflow Diagram

G A 1. Reagent Preparation Dissolve aldehyde and amine in anhydrous DCE under N2. B 2. Imine Formation Stir mixture at room temperature for 30-60 min. A->B C 3. Reduction Add NaBH(OAc)3 portion-wise. Monitor temperature. B->C D 4. Reaction Monitoring Track progress via TLC or GC-MS until aldehyde is consumed. C->D E 5. Aqueous Workup (Quench) Slowly add sat. NaHCO3 solution to quench excess reagent. D->E Upon Completion F 6. Extraction Separate layers. Extract aqueous phase with DCM or EtOAc. E->F G 7. Drying & Concentration Combine organics, dry with MgSO4, filter, and concentrate in vacuo. F->G H 8. Purification Purify crude product via silica gel column chromatography. G->H I 9. Characterization Confirm structure and purity (NMR, MS). H->I

Sources

Optimizing Solvent Systems for the Functionalization of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Molecular Class: Heterocyclic Diamine Ether Primary Application: Intermediate for kinase inhibitors, GPCR ligands, and PROTAC linkers.

This guide addresses the specific solvent engineering required for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine . This molecule presents a unique "Amine-Ether-Amine" scaffold containing a highly reactive primary amine, a basic tertiary amine, and a polar ether linkage.

The challenge in solvent selection lies in balancing the hydrophilicity of the piperidine core with the lipophilicity required for subsequent functionalization (e.g., amide coupling or


). Improper solvent choice leads to "oiling out," poor conversion due to salt formation, or difficult workups where the product is lost to the aqueous phase.
Physicochemical Drivers for Solvent Selection
FeatureChemical ImplicationSolvent Impact
Primary Amine (

)
High Nucleophilicity, pKa

10.5
Prone to protonation; requires basic buffering or non-acidic solvents.
Tertiary Amine (N-Me)Internal Base, pKa

9.0
Increases water solubility; acts as an HCl scavenger but can form insoluble salts in non-polar media.
Ether Linkage (

)
H-Bond AcceptorIncreases polarity; makes the molecule soluble in alcohols and chlorinated solvents, less so in alkanes.

Solvent Selection Decision Matrix

The following decision tree provides a logic-driven approach to selecting the reaction medium based on the intended transformation.

SolventSelection Start Reaction Type Amide Amide Coupling (Acylation) Start->Amide SnAr Nucleophilic Aromatic Substitution (SnAr) Start->SnAr SolubilityCheck Is Electrophile Soluble in 2-MeTHF? Amide->SolubilityCheck TempCheck Required Temp? SnAr->TempCheck GreenRoute Green Protocol: 2-MeTHF or EtOAc SolubilityCheck->GreenRoute Yes (Preferred) TradRoute Traditional Protocol: DMF or NMP SolubilityCheck->TradRoute No (Fallback) HighTemp >100°C: n-Butanol or DMSO TempCheck->HighTemp High Energy Barrier MedTemp <80°C: Isopropanol or ACN TempCheck->MedTemp Activated Substrate

Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and solubility parameters.

Detailed Protocols

Protocol A: Green Amide Coupling (Recommended)

Objective: Acylation of the primary amine with a carboxylic acid using 2-Methyltetrahydrofuran (2-MeTHF) . Rationale: 2-MeTHF is derived from renewable resources, has a higher boiling point than THF, and unlike DMF, is immiscible with water. This allows for a direct aqueous workup without difficult solvent removal.

Materials:

  • Amine: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) or HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: 2-MeTHF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Dissolution: Charge the carboxylic acid and 2-MeTHF into the reactor.

  • Activation: Add DIPEA followed by the coupling agent (T3P or HATU) at 0°C. Stir for 15 minutes to form the active ester.

    • Self-Validating Step: If using HATU, the solution should turn yellow/orange. If precipitate forms immediately, add a minimum volume of DMF as a co-solvent (<10% v/v).

  • Addition: Add the diamine (2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check by LCMS.[1] The basic tertiary amine of the product may cause peak tailing; use an acidic mobile phase (0.1% Formic Acid).

  • Workup (The "Green" Advantage):

    • Quench with water directly in the reaction vessel.

    • Separate phases.[1] The product (amide) will partition into the organic (2-MeTHF) layer, while urea byproducts (if using EDC) or phosphonate salts (if using T3P) stay in the aqueous layer.

    • Wash organic layer with sat.

      
       and Brine.[1]
      
Protocol B: High-Temperature Heteroarylation

Objective: Reacting the diamine with a chloropyrimidine or similar heteroaryl chloride. Rationale: These reactions often require heat. While DMSO is standard, it is difficult to remove. n-Butanol (n-BuOH) is an excellent alternative; it dissolves the polar diamine, allows reflux up to 117°C, and can be washed away with water.

Materials:

  • Electrophile: Heteroaryl chloride (1.0 equiv)

  • Nucleophile: Diamine (1.2 equiv)

  • Base: DIPEA (2.5 equiv) or

    
     (suspended)
    
  • Solvent: n-Butanol (0.5 M)

Methodology:

  • Setup: Combine electrophile, diamine, and base in n-Butanol.

  • Thermal Cycle: Heat to 100–110°C.

    • Note: The tertiary amine in the scaffold acts as an autocatalytic base but will eventually form a hydrochloride salt if external base is insufficient.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with water. (n-Butanol is moderately soluble in water; repeated washing removes it, leaving the product in EtOAc).

Purification Strategy: The "pH-Switch" Extraction

Because the target molecule contains a basic tertiary amine, it allows for a highly specific purification method that avoids column chromatography in many cases.

WorkupFlow ReactionMix Crude Reaction Mixture (Organic Phase) AcidWash Acid Extraction (Add 1M HCl, pH < 2) ReactionMix->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer1 Discard Discard OrgLayer1->Discard BaseWash Basify Aqueous Layer (Add 4M NaOH, pH > 12) AqLayer1->BaseWash Extract Extract with DCM or 2-MeTHF BaseWash->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Acid-Base "pH Switch" purification workflow leveraging the basicity of the piperidine ring.

Critical Note on pH: The tertiary amine (pKa ~9) and primary amine (pKa ~10.5) require the pH to be adjusted to >12 during the basification step to ensure the molecule is fully neutral (free base) and extracts efficiently into the organic phase.

Troubleshooting & FAQs

Q: The reaction mixture turned into a gummy oil.

  • Cause: This is common with diamine salts in non-polar solvents (like Toluene or pure Ether).

  • Solution: Add a polar co-solvent. 10% Methanol in DCM or switching to 2-MeTHF usually resolubilizes the gum.

Q: Low yield in amide coupling using EDC/HOBt.

  • Cause: The tertiary amine in the piperidine ring can form an N-oxide or interfere with the active ester if the pH is too high, or the primary amine may be forming a salt with the acid before coupling.

  • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/2-MeTHF. T3P is highly selective for primary amines and works well in the presence of tertiary amines.

Q: LCMS shows a mass of [M+12]+.

  • Cause: If using DCM as a solvent with the free amine for prolonged periods, the primary amine can react with DCM (alkylation) to form a methylene bridge or chloromethyl species.

  • Solution: Avoid storing the free amine in DCM overnight. Use Chloroform or 2-MeTHF for storage.

References

  • MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[2][3] Green Chemistry, 2013, 15, 596-600.[2]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7.

  • Pfizer Inc. "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 2008. (General reference for solvent classes).

  • Biotage. "Purification of organic amines: Strategies for Flash Chromatography."[4] Biotage Application Notes.

Sources

Using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in heterocyclic compound library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Heterocyclic Library Generation Using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Executive Summary

This application note details the strategic integration of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (CAS: 1353946-95-8) into high-throughput medicinal chemistry workflows. As drug discovery moves away from flat, aromatic-heavy chemical space ("Escape from Flatland"), building blocks that offer high fraction of sp3-hybridized carbons (


) and tunable solubility are critical.[1][2]

This specific amine monomer combines three high-value features:

  • A Primary Amine Handle: Facilitates high-yielding amide couplings, reductive aminations, and nucleophilic aromatic substitutions (

    
    ).[1]
    
  • A Flexible Ether Linker: Decouples the pharmacophore from the scaffold, allowing optimal orientation in binding pockets.[1]

  • A Basic Piperidine Core: Enhances aqueous solubility and provides a protonatable nitrogen for ionic interactions (e.g., with Asp/Glu residues in GPCRs or Kinases).[1]

Chemical Profile & Rationale

Physicochemical Properties

Understanding the building block is the first step to successful library design.

PropertyValue (Est.)Relevance to Drug Discovery
Molecular Weight 172.27 g/mol Low MW allows room for heavy scaffolds (Fragment-Based Design).[1][2]
CLogP ~0.6Hydrophilic nature aids in lowering the LogD of final compounds.[1]
pKa (Piperidine N) ~9.0 - 9.5Protonated at physiological pH; good for solubility and cation-

interactions.[1][2]
Topological Polar Surface Area (TPSA) ~35 ŲLow enough to maintain CNS permeability potential if required.[1]
Rotatable Bonds 5Provides conformational flexibility to adapt to target binding sites.[1]
The "Privileged Structure" Argument

The piperidine ring is a "privileged scaffold" found in over 70 FDA-approved drugs (e.g., Donepezil, Raloxifene).[1] By using the 3-substituted isomer, this building block introduces a chiral vector often neglected in favor of the easier-to-access 4-substituted piperidines.[1][2] This vector allows the exploration of asymmetrical chemical space, potentially improving selectivity against off-target proteins.[1]

Synthetic Protocols

The following protocols are designed for parallel synthesis in 96-well blocks or flow chemistry modules. They prioritize "self-validating" purification using solid-supported scavengers to avoid high-throughput HPLC bottlenecks.[1][2]

Protocol A: High-Throughput Amide Coupling (The "Workhorse")

Target: Generation of amide libraries from diverse carboxylic acid scaffolds.[1][3][4][5]

Reagents:

  • Amine Monomer: 0.2 M stock of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in DMF.[1][2]

  • Acids: Diverse set of carboxylic acids (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (Neat).[1]

  • Scavenger Resin: Trisamine resin (polymer-supported primary amine) and Isocyanate resin.[1][2]

Step-by-Step Workflow:

  • Dispensing: In a 96-well deep-well plate, aliquot 100 µL of the Carboxylic Acid stock (20 µmol, 1.0 equiv).

  • Activation: Add 100 µL of HATU stock (20 µmol, 1.0 equiv) and 10 µL of DIPEA (57 µmol, ~2.8 equiv). Shake at 800 rpm for 5 minutes.

  • Coupling: Add 100 µL of the Amine Monomer stock (20 µmol, 1.0 equiv).

    • Note: Using 1:1 stoichiometry is crucial here to minimize waste, relying on high coupling efficiency of HATU.[1]

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Scavenging (The Self-Validating Step):

    • Add 50 mg of Isocyanate resin (to scavenge unreacted amine).[1]

    • Add 50 mg of Trisamine resin (to scavenge unreacted acid/active ester).[1]

    • Add 300 µL DCM to swell resins. Shake for 4 hours.

  • Filtration: Filter the reaction mixture into a pre-weighed receiving plate.

  • Finishing: Evaporate solvent (Genevac or SpeedVac).[1] Analyze via LC-MS.

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of kinase-focused libraries using chloropyrimidine or chloropyridine cores.[1][2]

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).[1][2]

  • Solvent: n-Butanol or DMSO (for higher temperatures).[1][2]

  • Base: Triethylamine (

    
    ).[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve heteroaryl chloride (0.1 mmol) in 500 µL n-Butanol.

  • Addition: Add 1.2 equiv of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine.

  • Basification: Add 2.0 equiv of

    
    .
    
  • Reaction: Heat at 80°C for 12 hours.

    • Checkpoint: If using 2,4-dichloropyrimidine, the C4 position reacts first due to electronics.[1] This regioselectivity is a key validation point.

  • Workup: Evaporate n-Butanol. Redissolve in EtOAc/Water. Liquid-Liquid extraction (standard phase separation cartridges recommended for HTS).

Visualization of Workflows

Figure 1: Parallel Library Generation Logic

This diagram illustrates the decision tree for selecting the correct synthetic pathway based on the electrophile scaffold.

LibraryWorkflow Start Amine Building Block 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Decision Select Electrophile Scaffold Start->Decision PathA Carboxylic Acid (R-COOH) Decision->PathA PathB Heteroaryl Chloride (Ar-Cl) Decision->PathB PathC Aldehyde/Ketone (R-CHO) Decision->PathC RxnA Amide Coupling (HATU/DIPEA) PathA->RxnA RxnB SNAr Substitution (Heat/Base) PathB->RxnB RxnC Reductive Amination (NaBH(OAc)3) PathC->RxnC Purify Solid Phase Scavenging (Resin Capture) RxnA->Purify RxnB->Purify RxnC->Purify Final Final Library Plate (LC-MS QC) Purify->Final

Caption: Decision tree for integrating the amine monomer into diverse chemical scaffolds.

Figure 2: Mechanism of Action (Amide Coupling)

A visualization of the critical activation step, highlighting where the specific amine attacks.

ReactionMechanism Acid Carboxylic Acid Activated O-At Activated Ester (Reactive Intermediate) Acid->Activated DIPEA HATU HATU Reagent HATU->Activated TS Tetrahedral Intermediate Activated->TS + Amine Amine Target Amine (Nucleophile) Amine->TS Product Final Amide Product TS->Product Byproduct HOAt Urea Byproduct TS->Byproduct

Caption: Mechanistic flow of HATU-mediated amide coupling utilizing the primary amine handle.

Quality Control & Troubleshooting

Common Failure Modes:

  • Low Conversion in SNAr: The secondary amine on the piperidine ring is methylated, preventing side reactions there.[1] However, if the primary amine is sluggish, increase temperature to 100°C and switch solvent to NMP (N-Methyl-2-pyrrolidone).[1][2]

  • Solubility Issues: If the final product precipitates during synthesis, the ether linker is likely not compensating enough for a very lipophilic scaffold.[1] Add 10% water or methanol to the DMSO stock during plating to improve solubility.[1]

  • Stereochemistry: This building block has a chiral center at position 3 of the piperidine.[1]

    • Critical Check: Ensure you are using the enantiopure version (R or S) if your target biology is sensitive to stereochemistry.[1] Using the racemate will dilute potency and complicate ADME data.[1]

References

  • Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] (Discusses the importance of

    
     and non-flat structures). Link
    
  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] (Statistical analysis of Amide Coupling and SNAr in libraries). Link

  • Pitt, W. R., et al. (2009).[1] "Heteroaromatic Rings of the Future." Journal of Medicinal Chemistry, 52(10), 2952–2963.[1] (Analysis of privileged heterocycles including piperidines). Link

  • Enamine Ltd. (2023).[1] "Piperidine Derivatives in Drug Design." Enamine Building Block Collections. (Source for commercial availability and analog data). Link

  • BenchChem. (2023).[1] "Protocols for Nucleophilic Aromatic Substitution." Application Protocols. (General SNAr methodologies). Link[2]

Sources

Microwave-assisted synthesis techniques for piperidine ether derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Microwave-Assisted Synthesis of Piperidine Ether Derivatives

Executive Summary

Piperidine ether derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in GPCR ligands (e.g., SSRIs, antihistamines) and enzyme inhibitors. Traditional synthesis methods—such as thermal Williamson etherification or conventional Nucleophilic Aromatic Substitution (


)—often suffer from prolonged reaction times (12–48 h), harsh conditions, and variable yields due to the steric bulk of the piperidine ring.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while improving purity profiles.[1] We focus on three distinct methodologies:

  • 
     Coupling  for aryl ethers.
    
  • Williamson Ether Synthesis for alkyl ethers.

  • Mitsunobu Reaction for stereoselective construction.

Scientific Foundation: Why Microwave?

Mechanistic Insight: Dielectric Heating in Etherification

Conventional heating relies on conductive transfer, creating thermal gradients. Microwave irradiation (2.45 GHz) utilizes dielectric heating , primarily through two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., DMSO, DMF) align with the oscillating electric field. The molecular friction generates internal heat rapidly.

  • Ionic Conduction: Dissolved ions (e.g., alkoxides,

    
    ) oscillate in the field, colliding with solvent molecules to generate heat.
    

Relevance to Piperidine Ethers: Ether formation often proceeds via polar transition states (


 or Meisenheimer complexes). The specific microwave effect stabilizes these polar transition states more effectively than the ground state, lowering the activation energy (

) and accelerating the reaction rate beyond simple thermal effects (Arrhenius law).

Method Selection Guide

The choice of protocol depends strictly on the electrophile and the stereochemical requirements of the target molecule.

PiperidineEtherSelection Start Target: Piperidine Ether Derivative Electrophile Identify Electrophile Type Start->Electrophile Aryl Activated Aryl/Heteroaryl Halide (e.g., 4-F-Nitrobenzene) Electrophile->Aryl sp2 Carbon Alkyl Alkyl Halide / Tosylate (e.g., Benzyl bromide) Electrophile->Alkyl sp3 Carbon Alcohol Alcohol (Mitsunobu Partner) Electrophile->Alcohol OH Group (Chiral) MethodA METHOD A: MW-Assisted SNAr (Base: K2CO3, Solvent: DMSO) Aryl->MethodA MethodB METHOD B: MW-Williamson (Base: NaH or KOH/TBAB) Alkyl->MethodB MethodC METHOD C: MW-Mitsunobu (Reagents: ADDP/PBu3) Alcohol->MethodC

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Detailed Protocols

Method A: Microwave-Assisted (Aryl Ethers)

Best for: Synthesizing 4-aryloxypiperidines using activated aryl fluorides or chlorides.

Reagents:

  • Substrate: 4-Hydroxypiperidine derivative (1.0 equiv)

  • Electrophile: Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMSO or DMF (High dielectric loss tangent,

    
    )
    

Protocol:

  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 4-hydroxypiperidine (1.0 mmol) and

    
     (2.0 mmol) in DMSO (3 mL).
    
  • Pre-stirring: Stir at room temperature for 2 minutes to ensure homogeneity.

  • Addition: Add the aryl fluoride (1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (maintains temp).

    • Temp: 100°C – 120°C.

    • Time: 10 – 15 minutes.

    • Stirring: High.

  • Work-up: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter or extract with EtOAc.[2]

Expert Insight: Using DMSO allows the reaction to proceed rapidly due to "superheating" effects where the solvent temperature locally exceeds the bulk temperature. For deactivated aryl halides, increase temperature to 150°C and time to 30 min.

Method B: Microwave-Assisted Williamson Ether Synthesis

Best for: Alkylation of piperidinols with alkyl halides (benzyl, ethyl, etc.).

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.5 equiv)

  • Base: KOH (powdered, 3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase Transfer Catalyst

  • Solvent: Acetone or Acetonitrile (MeCN).

Protocol:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 mmol), KOH (3.0 mmol), and TBAB (0.1 mmol) in MeCN (3 mL) in a microwave vial.

  • Irradiation Cycle 1 (Activation): Heat at 60°C for 2 minutes (low power) to generate the alkoxide in situ.

  • Addition: Add Alkyl Halide (1.5 mmol) via syringe through the septum.

  • Irradiation Cycle 2 (Reaction):

    • Temp: 80°C (for reactive halides) to 120°C (for unreactive).

    • Time: 5 – 10 minutes.

  • Work-up: Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    

Expert Insight: The use of TBAB under microwave irradiation creates a "molecular radiator" effect, where the ionic catalyst efficiently absorbs microwave energy and transfers heat directly to the interface of the solid base and organic solvent, dramatically speeding up the deprotonation step.

Method C: Microwave-Assisted Mitsunobu Coupling

Best for: Inverting stereochemistry or coupling with complex alcohols where


 is difficult.

Reagents:

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Alcohol: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Phosphine: Polymer-supported Triphenylphosphine (

    
    ) (1.5 equiv) - Easier workup
    
  • Azo Reagent: ADDP (1,1'-(azodicarbonyl)dipiperidine) (1.5 equiv) - More stable than DEAD/DIAD at high temps

  • Solvent: THF or Toluene.

Protocol:

  • Loading: Combine phenol, piperidine alcohol, and

    
     in the vial with THF.
    
  • Cooling (Crucial): Cool the vial to 0°C (external ice bath) before adding ADDP.

  • Addition: Add ADDP. Seal the vial.

  • Irradiation:

    • Temp: 60°C – 80°C.

    • Time: 10 – 20 minutes.

    • Note: Standard Mitsunobu is RT, but MW drives difficult substrates.

  • Work-up: Filter to remove the polymer-supported phosphine oxide.[2] Concentrate filtrate.[2]

Optimization & Troubleshooting

ParameterStandard ConditionOptimization StrategyCommon Pitfall
Solvent DMSO (Method A), MeCN (Method B)Use ionic liquids (e.g., [bmim][

]) to increase microwave absorbance for non-polar reactants.
Using non-polar solvents (Hexane, Toluene) without a "doping" agent (like ionic liquid) results in poor heating.
Pressure Atmospheric to 5 barUse vessels rated for 20+ bar if heating volatile solvents (MeOH, Acetone) >100°C.Vessel failure ("venting") if headspace is insufficient. Fill vials only 2/3 full.
Stoichiometry 1:1.2 (Nu:El)Increase electrophile to 2.0 equiv for sterically hindered piperidines (e.g., 2,6-dimethyl substituted).Unreacted starting material due to decomposition of the electrophile at high temps.

Safety & Scale-Up Considerations

  • Vessel Integrity: Microwave heating can cause rapid pressure spikes. Always use modern reactors with active pressure monitoring (IR sensors or internal probes).

  • Solvent Superheating: Solvents in sealed vessels can reach temperatures 100°C above their boiling points. Allow vessels to cool to <50°C before opening.

  • Scale-Up: For multi-gram synthesis, batch scale-up is limited by the penetration depth of microwaves (approx. 2-3 cm). Transition to Continuous Flow Microwave Reactors for scaling. This allows the same reaction conditions (Temp/Pressure) to be applied to a flowing stream, enabling kg-scale production without re-optimization.

References

  • Microwave-Assisted Synthesis of Piperidine Deriv

    • Source: Journal of Heterocyclic Chemistry, 2020.
    • Link:

  • Microwave-Assisted Williamson Ether Synthesis

    • Source: Bentham Science, 2024.
    • Link:

  • Microwave-Assisted SNAr for Diaryl Ethers

    • Source: ResearchG
    • Link:

  • Microwave Mitsunobu Protocols

    • Source: Beilstein Journal of Organic Chemistry, 2006.
    • Link:

  • Scale-Up and Flow Chemistry

    • Source: Journal of Organic Chemistry, 2021.[3]

    • Link:[3]

Sources

Application Note & Protocols: Leveraging a Novel Piperidine-Based Linker in Click Chemistry for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of a modified 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in click chemistry.

Author: Gemini, Senior Application Scientist

Abstract

The convergence of modular chemical synthesis with complex biological applications has been powerfully enabled by "click chemistry".[1][2] This guide details the rationale and application of a novel functionalized building block, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, as a versatile scaffold for click chemistry-mediated conjugations. We present the scientific basis for its use, protocols for its modification into a "click-ready" state, and its subsequent application in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions. The inherent piperidine moiety, a privileged scaffold in medicinal chemistry, offers significant advantages for influencing the physicochemical and pharmacokinetic properties of the final conjugate, making this a molecule of high interest for drug development and chemical biology.[3][4]

Introduction: The Strategic Value of Click Chemistry & Privileged Scaffolds

Click chemistry describes a class of reactions that are rapid, efficient, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[2][5] The most prominent among these is the Azide-Alkyne Cycloaddition, which forms a stable triazole linkage.[6][7] This reaction can be catalyzed by copper(I) (CuAAC) for robust in vitro synthesis or proceed without a metal catalyst using a strained cyclooctyne (SPAAC) for applications in living systems where copper toxicity is a concern.[][9][10]

The choice of building blocks in click chemistry is as critical as the reaction itself. The molecule 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine presents a unique combination of features:

  • A Primary Amine Handle: The terminal ethylamine provides a reactive primary amine (-NH2), which is an ideal and convenient point for chemical modification to introduce an azide or alkyne.[11][12]

  • A Privileged Piperidine Core: The 1-methylpiperidine structure is a common motif in numerous FDA-approved drugs.[13][14] Its inclusion can confer favorable properties such as improved aqueous solubility, metabolic stability, and specific interactions with biological targets.[15] The tertiary amine within the ring can also influence cell permeability and target engagement.

This guide outlines the transformation of this promising, yet functionally inert, molecule into a powerful tool for creating complex bioconjugates.

Workflow Overview: From Inert Amine to Click-Ready Reagent

The overall strategy involves a two-stage process. First, the primary amine of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is functionalized with a click handle (an alkyne or azide). Second, this modified reagent is "clicked" to a complementary molecule of interest, such as a fluorescent dye, a biologic, or a small-molecule drug.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Conjugation A 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (Starting Material) B Primary Amine Modification A->B Add Alkyne Moiety C Alkyne-Modified Piperidine Reagent B->C E Click Reaction (CuAAC or SPAAC) C->E D Azide-Bearing Molecule (e.g., Fluorophore, Drug) D->E F Final Conjugate E->F Stable Triazole Linkage

Figure 1: General workflow for modifying and applying the piperidine-based linker.

Protocols: Synthesis and Application

Protocol 1: Synthesis of an Alkyne-Modified Piperidine Reagent

Scientific Rationale: To prepare the piperidine scaffold for click chemistry, we must introduce a terminal alkyne. The primary amine is an excellent nucleophile that can readily react with an activated carboxylic acid, such as an N-Hydroxysuccinimide (NHS) ester of pentynoic acid. This forms a stable amide bond, covalently attaching the alkyne handle. This method is robust, high-yielding, and the purification is straightforward.

Materials:

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

  • Pent-4-ynoic acid NHS ester

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Dissolve 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.5 eq) to the solution to act as a base, scavenging the acid byproduct.

  • In a separate flask, dissolve Pent-4-ynoic acid NHS ester (1.1 eq) in anhydrous DCM.

  • Slowly add the NHS ester solution to the amine solution dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure alkyne-modified piperidine reagent.

ParameterConditionRationale
Solvent Anhydrous DCM or DMFEnsures reactants are soluble and prevents side reactions with water.
Base TEA or DIPEANeutralizes the NHS leaving group, driving the reaction to completion.
Temperature 0°C to Room TempInitial cooling controls the exothermic reaction; stirring at RT ensures completion.
Purification Column ChromatographyRemoves unreacted starting materials and byproducts for high purity.
Table 1: Key parameters for the synthesis of the alkyne-modified piperidine reagent.
Application Protocol 2: CuAAC Conjugation to an Azide-Labeled Fluorophore

Scientific Rationale: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for efficient and regioselective synthesis of 1,4-disubstituted triazoles.[6][16] This reaction is ideal for in vitro conjugations where speed and yield are paramount. Here, we describe the conjugation of our alkyne-modified piperidine to a commercially available azide-functionalized fluorescent dye for imaging applications. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[6]

G A Alkyne-Piperidine Reagent C Prepare Stock Solutions (DMSO/Water) A->C B Azide-Fluorophore B->C D Combine Reactants C->D E Add Sodium Ascorbate (Reducing Agent) D->E Initiates Cu(II) -> Cu(I) F Add CuSO₄/TBTA (Catalyst) E->F Forms Active Catalyst G Incubate at RT (1-4 hours) F->G H Purify via HPLC or SPE G->H I Characterize (LC-MS, Fluorescence) H->I

Figure 2: Experimental workflow for a typical CuAAC reaction.

Materials:

  • Alkyne-modified piperidine reagent (from Protocol 3.1)

  • Azide-functionalized fluorophore (e.g., Azide-Cy5)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to stabilize Cu(I))

  • Solvent system (e.g., 1:1 mixture of t-butanol and water, or DMSO and phosphate buffer)

Step-by-Step Methodology:

  • Prepare stock solutions:

    • Alkyne-piperidine: 10 mM in DMSO.

    • Azide-fluorophore: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • TBTA: 50 mM in DMSO.

  • In a microcentrifuge tube, add the azide-fluorophore (1.0 eq).

  • Add the alkyne-piperidine reagent (1.2 eq).

  • Add the solvent (e.g., PBS buffer or water/t-butanol) to achieve a final reaction concentration of ~1-5 mM.

  • If using TBTA, pre-mix CuSO₄ and TBTA in a 1:1 molar ratio before adding to the reaction. Add the catalyst solution to the reaction mixture (final concentration ~1 mM Cu).

  • Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

  • Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction by LC-MS to confirm the formation of the desired conjugate mass.

  • Purify the final conjugate using reverse-phase HPLC or a suitable solid-phase extraction (SPE) cartridge to remove excess reagents and catalyst.

  • Lyophilize the pure fractions to obtain the final product.

Application Protocol 3: SPAAC Conjugation for Live-Cell Labeling

Scientific Rationale: For applications within living systems, the use of a copper catalyst is often precluded by its cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by using a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without any catalyst.[][9][10][17] This protocol assumes the target is a biomolecule (e.g., a protein) that has been metabolically labeled with an azide-containing sugar and is expressed on the surface of live cells. We would use an azide-modified version of our piperidine reagent for this application.

G A Live cells with azide-labeled surface proteins C Wash cells with PBS A->C Remove unincorporated azides B Prepare DBCO-Piperidine conjugate solution in media D Incubate cells with DBCO-Piperidine conjugate B->D C->D 37°C, 1-2 hours E Wash cells to remove excess reagent D->E F Analyze via Flow Cytometry or Microscopy E->F Detect signal

Figure 3: Workflow for live-cell labeling using SPAAC.

Materials:

  • Azide-modified piperidine reagent (synthesized similarly to Protocol 3.1, using an azide-NHS ester).

  • A strained alkyne, such as a DBCO-functionalized fluorophore (DBCO-488).

  • Live cells that have been pre-treated to incorporate azide groups onto their surface glycans (e.g., using Ac₄ManNAz).

  • Phosphate-buffered saline (PBS).

  • Cell culture medium.

Step-by-Step Methodology:

  • Prepare the labeling reagent: First, conjugate the azide-modified piperidine to the DBCO-fluorophore using the SPAAC reaction in a tube.

    • Dissolve azide-piperidine (1.2 eq) and DBCO-fluorophore (1.0 eq) in PBS or cell culture medium.

    • Incubate at 37°C for 1-2 hours. This creates the final probe. For simplicity, we'll refer to this as the "Piperidine-Probe".

  • Cell Preparation:

    • Culture cells expressing the azide-labeled biomolecule of interest.

    • Gently wash the cells three times with warm PBS or serum-free medium to remove any unincorporated azide precursors.[9]

  • SPAAC Labeling:

    • Dilute the Piperidine-Probe to a final concentration of 10-50 µM in fresh cell culture medium.

    • Add the probe-containing medium to the washed cells.

    • Incubate the cells for 30-90 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

ParameterConditionRationale
Reaction Type SPAAC (Metal-Free)Bioorthogonal and non-toxic, making it suitable for live-cell applications.
Alkyne DBCO (Strained Cyclooctyne)High ring strain provides a fast reaction rate without a catalyst.[10]
Cell Washing Pre- and post-incubationCrucial for reducing background noise and non-specific binding.
Analysis Microscopy / Flow CytometryAllows for visualization and quantification of the labeled cell population.
Table 2: Key considerations for SPAAC-based live-cell labeling.

Conclusion and Future Perspectives

The 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine scaffold, once functionalized for click chemistry, represents a highly valuable and versatile building block. Its application extends beyond simple labeling; it can be used to append a "drug-like" fragment to biologics to improve their pharmacokinetic profiles, to construct bivalent molecules for targeted protein degradation (PROTACs), or to develop novel antibody-drug conjugates (ADCs).[18][19] The protocols provided herein offer a robust foundation for researchers to explore the vast potential of this novel reagent in advancing the frontiers of chemical biology and medicine.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Interchim. Retrieved from [Link]

  • Conjugation Based on Click Chemistry - Creative Biolabs. (2024, November 7). Creative Biolabs. Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Antibody-drug.com. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). International Journal of Novel Research and Development. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules, 28(3), 1469. Retrieved from [Link]

  • Protocols - baseclick. (n.d.). baseclick. Retrieved from [Link]

  • Click Chemistry Conjugations - PMC. (2018). Methods in Molecular Biology, 1728, 209-223. Retrieved from [Link]

  • CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. (2011, September 30). International Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Drug Design, Development and Therapy, 17, 843–869. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (2010). Chemical Society Reviews, 39(4), 1302–1315. Retrieved from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (2021). Future Journal of Pharmaceutical Sciences, 7(1). Retrieved from [Link]

  • Recent applications of click chemistry in drug discovery - PubMed. (2019, August 15). Expert Opinion on Drug Discovery, 14(8), 757-768. Retrieved from [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 26). Angewandte Chemie International Edition. Retrieved from [Link]

  • Click chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). (2010, March 4). Royal Society of Chemistry. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (2010). Journal of the American Chemical Society, 132(13), 4642–4656. Retrieved from [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - MDPI. (2023, March 2). International Journal of Molecular Sciences, 24(5), 4878. Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed. (2023, March 2). International Journal of Molecular Sciences, 24(5), 4878. Retrieved from [Link]

  • Copper-catalyzed Mannich-type oxidative β-functionalization of tertiary amines - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry | Accounts of Chemical Research - ACS Publications. (2025, June 18). ACS Publications. Retrieved from [Link]

  • Recent advances in copper-catalyzed C–H bond amidation - Beilstein Journals. (2015, November 17). Beilstein Journals. Retrieved from [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation - ACS Publications. (2017, April 24). ACS Publications. Retrieved from [Link]

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC - NIH. (2011). Analytical Chemistry, 83(19), 7299–7306. Retrieved from [Link]

  • Click chemistry Activators - Interchim. (n.d.). Interchim. Retrieved from [Link]

  • Copper-Catalyzed Reaction of C60 with Tertiary Amines for the Preparation of Spiro-Linked Methanofullerenes and Fullerenoalkanals | The Journal of Organic Chemistry - ACS Publications. (2019, May 8). ACS Publications. Retrieved from [Link]

  • Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines - PMC. (2026, February 2). Journal of the American Chemical Society. Retrieved from [Link]

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • 2-(2-Methoxy-phenyl)-2-(4-methyl-piperidin-1-yl)-ethylamine. (n.d.). Molport. Retrieved from [Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation | ChemRxiv. (2020, June 12). ChemRxiv. Retrieved from [Link]

  • (PDF) One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - ResearchGate. (2020). Chemical Science, 11(42). Retrieved from [Link]

  • Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications - PubMed. (2025, November 19). Bioconjugate Chemistry. Retrieved from [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for the synthesis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine . It addresses the specific challenges of constructing an ether linkage on a piperidine ring while managing a hydrophilic primary amine.

Topic: Yield Optimization for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Root Cause Analysis

User Reported Issue: Low isolated yield (<30%) and difficulty purifying the final product. Chemical Diagnosis: The synthesis of this molecule presents a "Perfect Storm" of three competing failure modes:

  • Competitive N-Quaternization: The tertiary amine in the piperidine ring is a nucleophile. It competes with the alkoxide for the alkyl halide, leading to irreversible quaternary ammonium salts.

  • Product Hydrophilicity: The final product is a highly polar diamine ether. Standard aqueous workups (EtOAc/Water) often leave >50% of the product in the aqueous phase.

  • Incomplete Deprotonation: The steric bulk of the piperidine ring adjacent to the hydroxymethyl group can hinder alkoxide formation.

The Recommended Solution: Abandon direct alkylation with 2-chloroethylamine. Switch to a Gabriel Synthesis-modified Williamson Ether protocol . This routes the reaction through a neutral, lipophilic intermediate (Phthalimide-protected) that is easy to purify before the difficult handling of the free amine.

The Optimized Protocol (The "Golden Route")

To maximize yield, you must separate the bond formation step from the amine handling step.

Phase A: The Coupling (O-Alkylation)

Reagents:

  • Substrate: (1-Methyl-piperidin-3-yl)-methanol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% in mineral oil (1.2 eq)

  • Electrophile: N-(2-Bromoethyl)phthalimide (1.1 eq) [Crucial Substitution]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF.

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) - Optional, accelerates reaction.

Protocol:

  • Base Activation: Wash NaH with dry hexanes under Argon to remove mineral oil (increases effective surface area). Suspend in dry DMF.

  • Alkoxide Formation: Add the piperidine-methanol dropwise at 0°C. Critical: Stir at RT for 45-60 mins. You must ensure H₂ evolution ceases. If the alcohol is not fully deprotonated, the remaining protonated alcohol will quench the reaction or lead to lower conversion.

  • Electrophile Addition: Cool back to 0°C. Add N-(2-Bromoethyl)phthalimide as a solution in DMF.

  • Temperature Ramp: Allow to warm to RT, then heat to 60°C for 4-6 hours.

    • Why? Higher temps favor the thermodynamic O-alkylation over kinetic N-quaternization, but too high (>80°C) degrades the phthalimide.

  • Intermediate Workup: Quench with water. Extract this intermediate with EtOAc. It will be lipophilic and easy to recover.

Phase B: Deprotection (Amine Release)

Reagents:

  • Substrate: Phthalimide-ether intermediate.

  • Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) (3.0 eq).

  • Solvent: Ethanol (EtOH).

Protocol:

  • Dissolve intermediate in EtOH.

  • Add Hydrazine Hydrate.

  • Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

  • Cool and Acidify: Cool to RT. Add concentrated HCl carefully to pH 1. This dissolves the amine product (as HCl salt) and keeps phthalhydrazide insoluble.

  • Filter: Remove the solid phthalhydrazide.

Critical Work-up & Isolation (The Yield Saver)

This is where most researchers lose the product. The product is a water-soluble diamine .

The "Salting-Out" Extraction Method: Do not use simple extraction. Follow this rigorous procedure:

StepActionMechanism
1. Basify Adjust aqueous filtrate (from Phase B) to pH > 12 using 50% NaOH (aq).Ensures both amines are free bases (uncharged).
2. Saturate Add solid NaCl until the solution is saturated (undissolved salt visible).Increases ionic strength of water, forcing the organic amine out ("Salting Out").
3. Solvent Extract with DCM:Isopropanol (3:1 ratio) or n-Butanol . Repeat 4x.Pure DCM or EtOAc is too non-polar. The alcohol co-solvent is essential for polar amines.
4. Dry Dry combined organics over Na₂SO₄.[1]Removes dissolved water.
5. Purify Kugelrohr Distillation (high vac) OR convert to Oxalate Salt.Distillation is cleanest; Oxalate salt is best for solids handling.

Visualizing the Workflow

SynthesisWorkflow Start Start: (1-Methyl-piperidin-3-yl)-methanol NaH_Step Step 1: Deprotonation (NaH, DMF, 0°C -> RT) CRITICAL: Full H2 evolution Start->NaH_Step Alkoxide Intermediate: Alkoxide Anion NaH_Step->Alkoxide Addition Step 2: Add N-(2-Bromoethyl)phthalimide (Heat to 60°C) Alkoxide->Addition Branch Reaction Pathway Addition->Branch Route_Good O-Alkylation (Major) Ether Bond Formed Branch->Route_Good Thermodynamic Control Route_Bad N-Quaternization (Side Reaction) Irreversible Salt Formation Branch->Route_Bad Kinetic/Steric Error Intermediate Stable Intermediate: Phthalimide-Protected Ether Route_Good->Intermediate Deprotection Step 3: Hydrazine Hydrate (Ethanol Reflux) Intermediate->Deprotection Workup Step 4: Isolation pH > 12, NaCl Saturation DCM:IPA (3:1) Extraction Deprotection->Workup Final Target: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Workup->Final

Caption: Optimized Gabriel-Williamson pathway minimizing N-quaternization and maximizing recovery.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid gel during the NaH step.

  • Cause: You likely used too high a concentration.

  • Fix: Dilute the reaction. DMF is the preferred solvent because it solvates the alkoxide better than THF. Ensure you are running at roughly 0.2 M to 0.5 M concentration.

Q2: I see a large spot on the baseline of my TLC that won't move.

  • Diagnosis: This is likely the Quaternary Ammonium Salt (N-alkylation byproduct).

  • Resolution: This is irreversible. To prevent this in the next run:

    • Ensure the alcohol is fully deprotonated before adding the bromide.

    • Add the bromide slowly at 0°C.

    • Consider using KH (Potassium Hydride) instead of NaH for faster/more complete deprotonation if the alcohol is sterically hindered.

Q3: After hydrazine reflux, I have a massive amount of white solid. Is this my product?

  • Diagnosis: No. That is Phthalhydrazide byproduct. It is insoluble in ethanol and water.

  • Action: Filter it off. Your product is in the liquid filtrate. Note: If you acidify with HCl, the product stays in solution (as salt) and the byproduct remains solid, making separation easier.

Q4: My yield is 10%. I extracted the aqueous layer with Ethyl Acetate 3 times.

  • Root Cause: The product is too polar for EtOAc. It stayed in the water.

  • Fix: Re-acquire your aqueous layer. Saturate it with NaCl. Extract 5 times with DCM:Isopropanol (3:1) . This specific solvent mixture is "magic" for pulling polar amines out of brine.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

    • Context: Foundational basis for the alkoxide-halide coupling used in Phase A.
  • The Gabriel Synthesis (Primary Amine Protection): Gabriel, S. (1887). "Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. Context: The primary method recommended here to avoid side reactions with the free amine.
  • Handling Water-Soluble Amines (Extraction Protocols)

    • Frontier, A. (2025). "Workup for Polar and Water-Soluble Solvents". University of Rochester Chemistry Department Guides. Link

    • Context: Source of the DCM/IPA (3:1) extraction technique for hydrophilic compounds.
  • Prevention of Quaternization in Piperidines

    • Rubiralta, M., et al. (1991). "Preparation of New Chiral Piperidine Epoxides". Heterocycles, 32, 2139-2149.[3]

    • Context: Discusses the nucleophilicity of the piperidine nitrogen and steric considerations during alkyl
  • Alternative Synthesis (Nitrile Reduction Route): Note: While not the primary recommendation, reaction of the alcohol with chloroacetonitrile followed by LiAlH4 reduction is a valid alternative if phthalimide reagents are unavailable. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.5 (Nitriles).

Sources

Minimizing side reactions during acylation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation Optimization Guide Topic: Minimizing Side Reactions for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Case ID: ACYL-DIAMINE-OPT-01

Diagnostic Triage: Why is your reaction failing?

Before altering your protocol, identify the specific failure mode using the observation table below.

ObservationProbable CauseImmediate Fix
Low Yield / Unreacted SM Protonation Trap: The primary amine (

) is more basic than the tertiary amine (

).[1] It scavenges the HCl byproduct, deactivating itself.
Increase auxiliary base (DIPEA/TEA) to >2.5 equivalents.
Gummy Precipitate Salt Formation: The piperidine moiety is forming an insoluble HCl salt or an acylammonium complex.Switch to a biphasic wash (DCM/sat.

) or use a more lipophilic solvent (CHCl3).[1][2]
Reagent Consumption w/o Product Hydrolysis: Water (from solvent or atmosphere) is competing with the amine for the acyl chloride.[3][4][5]Dry solvents over molecular sieves; switch to Schotten-Baumann conditions if moisture is unavoidable.[1][2]
New Impurity (High MW) Bis-acylation (Imide): The amide nitrogen attacked a second equivalent of acyl chloride.Reduce acylating agent to 1.05 eq. Avoid high temperatures (>0°C).

The Core Challenge: "The Battle of the Bases"

The acylation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine presents a unique chemoselective challenge.[1][2] You are not just acylating an amine; you are managing a basic diamine system.[1][2]

  • The Nucleophile: Primary amine (ethylamine tail).

  • The Distractor: Tertiary amine (N-methyl piperidine ring).[1][2]

  • The Trap: The primary amine is slightly more basic (

    
    ) than the piperidine (
    
    
    
    ).

The Mechanism of Failure: If you do not provide an exogenous base (like Triethylamine or DIPEA), the HCl generated during acylation will preferentially protonate your starting material's primary amine, shutting down the reaction at 50% conversion.

G cluster_0 Reaction Mixture SM Free Base SM (Nucleophilic) Product Desired Amide SM->Product Acylation RCOCl Acyl Chloride RCOCl->Product Base Auxiliary Base (DIPEA) Waste DIPEA-HCl (Sacrificial Salt) Base->Waste Scavenges HCl Product->Waste + HCl Salt Protonated SM (DEAD END) Waste->Salt If no Base (H+ Transfer)

Figure 1: The role of the auxiliary base is to sacrifice itself to scavenge protons, preventing the "Dead End" protonation of the starting material.[6]

Optimized Protocols

Choose the protocol that matches your available reagents and scale.

Protocol A: Anhydrous Acylation (Standard)

Best for: High yields, moisture-sensitive acid chlorides, small-to-mid scale.[1][6]

  • Preparation: Dissolve 1.0 eq of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Base Addition: Add 2.5 - 3.0 eq of

    
    -Diisopropylethylamine (DIPEA).[1][2]
    
    • Why DIPEA? It is non-nucleophilic and sterically hindered, minimizing the risk of it reacting with the acyl chloride to form stable acylammonium salts.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Acylation: Add 1.1 eq of Acid Chloride dropwise.[1][2]

    • Tip: Dilute the acid chloride in a small volume of DCM to prevent localized "hot spots" of concentration that lead to bis-acylation.

  • Quench & Workup:

    • Stir for 1 hour at 0°C, then warm to RT.

    • Critical Step: Wash with saturated aqueous

      
      .[1][2] Do NOT  wash with dilute acid (HCl/citric acid), or you will protonate the piperidine ring and extract your product into the aqueous waste.
      
Protocol B: Schotten-Baumann (Biphasic)

Best for: Scale-up, highly reactive acid chlorides, or if starting material is already a salt (e.g., dihydrochloride).[1][6]

  • Solvent System: Create a biphasic mixture of DCM and Water (1:1 ratio).[1][2]

  • Base Buffer: Dissolve the amine in the mixture and add 3.0 eq of NaOH or

    
    . Ensure the aqueous phase pH > 12.
    
  • Reaction: Vigorously stir the mixture at 0°C .

  • Addition: Add the Acid Chloride (neat or in DCM) dropwise.[1][2]

    • Mechanism:[1][2][4][7][8][9][10] The acyl chloride reacts with the amine in the organic phase (or at the interface).[7] The HCl generated is immediately neutralized by the aqueous base, keeping the amine free.

  • Separation: Separate layers. The product is in the DCM.

Protocol C: HATU Coupling (High Precision)

Best for: Precious carboxylic acids, preventing epimerization, or if acid chlorides are too unstable.[1][6]

  • Activation: Dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base: Add DIPEA (1.0 eq) to activate the acid.[1][2] Stir for 5 minutes.

  • Coupling: Add the amine (1.0 eq) and more DIPEA (2.0 eq).

  • Purification: This method requires column chromatography or HPLC to remove HATU byproducts (urea).[1][2]

Technical FAQ

Q: Can the tertiary amine (piperidine) react with the acyl chloride? A: Yes, it can form a quaternary N-acylammonium salt. However, this is usually reversible.[1][2][6] In the presence of the primary amine (which forms a stable amide) or during the aqueous workup (hydrolysis), the acyl group is transferred or removed.[4] Using DIPEA minimizes this competition due to steric bulk.[1][2]

Q: My product is water-soluble and I'm losing it during extraction. What do I do? A: The ether oxygen and piperidine nitrogen increase polarity.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1][2]

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM for extraction.

  • Resin Capture: Use a cation-exchange resin (SCX-2).[1][2] Load the reaction mixture, wash with MeOH (removes non-basic impurities), then elute the product with

    
     in MeOH.
    

Q: Why avoid acid washes? A: Standard acylation workups often use 1M HCl to remove excess amine.[1][2] Do not do this. Your product contains a basic piperidine ring.[1][2] Acid washing will protonate it, making it water-soluble, and you will discard your product with the aqueous waste.[1][6]

Decision Logic for Method Selection

DecisionTree Start Select Acylation Method Reagent What is your acylating agent? Start->Reagent AcidCl Acid Chloride / Anhydride Reagent->AcidCl COOH Carboxylic Acid Reagent->COOH WaterSens Is it water sensitive? AcidCl->WaterSens ProtocolC Protocol C: HATU/EDC Coupling COOH->ProtocolC ProtocolA Protocol A: Anhydrous DCM/DIPEA WaterSens->ProtocolA Yes (Hydrolysis risk) ProtocolB Protocol B: Schotten-Baumann WaterSens->ProtocolB No (Robust/Scale-up)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][6] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][6] Amide bond formation and peptide coupling.[1][2][11] Tetrahedron, 61(46), 10827-10852.[1][6] Link

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Source for pKa values of piperidine derivatives).

  • Valeur, E., & Bradley, M. (2009).[1][2][6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][6] Link

Sources

Addressing hygroscopic nature of piperidine ethylamines during weighing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Piperidine ethylamines (and their hydrochloride salts) are aggressively hygroscopic. Upon exposure to ambient humidity, they adsorb atmospheric water immediately. The Consequence:

  • Stoichiometric Error: You are weighing water, not drug substance. This leads to under-dosing in reactions or bio-assays.

  • Physical Instability: The powder clumps, becoming sticky and difficult to transfer quantitatively.

  • Chemical Drift: In extreme cases, rapid uptake of CO₂ (forming carbonates) or hydrolysis can degrade the sample purity.

The Solution: You cannot simply "weigh faster." You must alter the physics of the weighing environment and the logic of the measurement itself.

Environmental Control: The Humidity-Static Paradox

A dry environment prevents moisture uptake but maximizes static electricity. You must manage this trade-off.

Decision Matrix: Selecting the Right Environment
EnvironmentRelative Humidity (RH)Hygroscopicity RiskStatic RiskRecommended For
Open Bench 40–60%High (Rapid uptake)LowNon-critical weighing only.
Desiccator / Glove Bag 10–30%ModerateModerateStandard synthesis (<100 mg).
Glove Box (Inert Gas) < 5%NegligibleCritical Analytical Standards & GMP use.
The "Static Trap"

In a glove box (<5% RH), piperidine salts will fly off the spatula due to electrostatic repulsion.

  • Protocol: Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) on the weighing boat before placing it in the balance.

  • Vessel Choice: Use metal weighing boats or glass.[1] Avoid plastic, which acts as a capacitor for static charge.

Core Protocol: Weighing by Difference

Do not use direct weighing (taring the receiving vessel). Direct weighing exposes the sample to air for the entire duration of the addition. Instead, use Weighing by Difference , which is the USP <1251> standard for hygroscopic materials.

Step-by-Step Methodology
  • Preparation: Dry the piperidine ethylamine salt in a vacuum oven (40°C, <10 mbar) for 4 hours. Store in a desiccator.

  • The Source Vessel: Place the bulk sample in a weighing bottle with a ground-glass lid.

  • Tare: Place the capped weighing bottle on the balance. Press Tare . (Reading: 0.0000 g).

  • Transfer: Remove the bottle from the balance. Open it, transfer an estimated amount of sample into your reaction flask, and immediately recap the bottle.

  • Measurement: Place the capped bottle back on the balance.

  • Result: The balance will display a negative number (e.g., -0.1542 g). This is the exact mass transferred.[2]

Why this works: The sample inside the bottle is never exposed to the balance environment while the measurement is being taken. You are measuring the loss of mass, which is immune to moisture uptake during the read-time.

Self-Validating System: The "Drift Test"

Before critical experiments, quantify your error margin using this self-validation protocol.

Objective: Determine the rate of moisture uptake (mg/sec) in your specific lab environment.

  • Place an open weighing boat with 100 mg of piperidine salt on the balance.

  • Record the mass at

    
    .
    
  • Record the mass every 10 seconds for 2 minutes.

  • Plot Data: Time (x) vs. Mass (y).

  • Calculate Slope: The slope (

    
    ) is your Hygroscopic Drift Rate .
    
    • Pass Criteria: If drift > 0.5% of total mass per minute, you must use a glove box or weighing by difference.

Visual Workflow & Logic

The following diagram illustrates the decision logic for handling these compounds based on the required precision and environmental conditions.

WeighingLogic Start Start: Weighing Piperidine Ethylamine Assess Assess Precision Requirement Start->Assess HighPrec Analytical / GMP Standard (>99.5% Accuracy) Assess->HighPrec High Precision LowPrec Rough Synthesis (Stoichiometry +/- 5%) Assess->LowPrec Low Precision EnvCheck Is Glove Box Available? HighPrec->EnvCheck MethodDirect Protocol: Direct Weighing (Fast Transfer) LowPrec->MethodDirect GloveBox Use Glove Box (<5% RH) *CRITICAL: Use Ionizer* EnvCheck->GloveBox Yes Bench Benchtop Handling EnvCheck->Bench No MethodDiff Protocol: Weighing by Difference (Closed Vessel) GloveBox->MethodDiff DriftTest Validation: Perform Drift Test (Is rate > 0.1 mg/min?) Bench->DriftTest Success Proceed with Experiment MethodDiff->Success MethodDirect->Success DriftTest->MethodDiff High Drift DriftTest->MethodDirect Low Drift Fail STOP: Result Unreliable

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on precision requirements and environmental constraints.

Troubleshooting & FAQs

Q: The sample is "jumping" off the spatula. What is happening? A: This is the Triboelectric Effect .[3] In dry environments (required for hygroscopic salts), friction generates static charge.

  • Fix: Discharge the spatula and the weighing boat using a piezoelectric gun (e.g., Zerostat) or an ionizing bar. Ensure the balance is grounded.

Q: My piperidine salt has turned into a gummy paste. Can I still use it? A: No. The paste indicates significant water absorption (deliquescence). The molecular weight is now unknown because the ratio of Salt:Water is undefined. You must recrystallize or dry the sample under high vacuum/P₂O₅ before use.

Q: Can I use plastic weighing boats? A: Avoid them. Plastic retains static charge. Use aluminum weighing boats or glass weighing bottles. Aluminum is conductive and helps dissipate static charge if placed on a grounded metal surface.

Q: Why does the balance readout never stabilize? A: You are likely witnessing real-time kinetics.

  • Upward Drift: Moisture absorption (Hygroscopicity).

  • Downward Drift: Solvent evaporation (if wet) or Static repulsion (lifting the pan).

  • Diagnostic: Perform the "Drift Test" (Module 4) to confirm moisture uptake.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1251> Weighing on an Analytical Balance. USP-NF. Link

  • Mettler Toledo. (2022).[1] Proper Weighing with Laboratory Balances: Hygroscopic Substances.[1][4][5][6] Mettler-Toledo GmbH. Link

  • Reich, G. (2005). Use of differential weighing to determine the water content of hygroscopic substances. Drug Development and Industrial Pharmacy, 31(6). Link

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Hygroscopic and Unstable Chemicals.Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, experience-driven interpretation and spectral assignment for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, a molecule featuring a substituted piperidine ring linked to an amino-ether chain. Rather than a generic overview, this document delves into the causal reasoning behind spectral assignments, drawing comparisons with structural analogs to provide a robust, self-validating analytical framework.

Molecular Structure and Predicted ¹H NMR Spectral Features

A thorough analysis begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 filter Filter into NMR tube dissolve->filter shim Shim Magnet filter->shim acquire Acquire 1H Spectrum (16-64 scans) shim->acquire d2o Add D2O, Shake acquire->d2o reacquire Re-acquire 1H Spectrum d2o->reacquire process Process Data (FT, Phasing) reacquire->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign compare Compare with Analogs assign->compare

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion: A Framework for Confident Assignment

The ¹H NMR spectrum of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine presents a fascinating interplay of signals from its distinct structural motifs. By systematically dissecting the molecule into its constituent fragments and comparing their known spectral data with established NMR principles, we have constructed a highly reliable and predictive assignment. This comparative approach, coupled with a robust experimental protocol, provides a self-validating framework for the confident structural elucidation of this and other similarly complex molecules in the field of drug discovery and development.

References

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707.
  • PubChem. 2-Methoxyethylamine. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Jasperse, C.
  • PubChem. (1-Methyl-3-piperidyl)methanol. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • AL-Hadedi, A. A. M., et al. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton.
  • PubChem. Piperidin-3-ylmethanol. [Link]

  • Dalla Pozza, M., et al. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Ananda, K., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
  • ResearchG
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Bhal, S. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR.
  • Chemistry Steps. 1H NMR Chemical Shift Values Table. [Link]

  • The Automated Topology Builder. 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. [Link]

  • Morsch, L. (2022). 1H NMR Chemical Shift.
  • ResearchGate. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
  • National Institute of Standards and Technology. 3-Piperidinemethanol. [Link]

Technical Deep Dive: LC-MS/MS Fragmentation Dynamics of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the LC-MS fragmentation patterns of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine , designed for researchers in medicinal chemistry and bioanalysis.

Executive Summary & Compound Profile

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine represents a specific class of amino-ether functionalized heterocycles often utilized as linkers in fragment-based drug discovery (FBDD) or as solubility-enhancing moieties in kinase inhibitors. Its structure combines a basic N-methylpiperidine core with a flexible aminoethyl ether side chain.

This guide characterizes its mass spectral behavior, distinguishing it from structural analogs through specific fragmentation pathways driven by the high basicity of the tertiary piperidine nitrogen and the lability of the ether linkage.

Compound Snapshot
PropertyDetail
IUPAC Name 2-[(1-Methylpiperidin-3-yl)methoxy]ethanamine
Formula C

H

N

O
Monoisotopic Mass 172.1576 Da
Precursor Ion [M+H]

173.1649 m/z
Predicted pKa ~10.1 (Piperidine N), ~9.5 (Primary Amine)
Key Structural Features Tertiary amine (proton trap), Ether linkage (cleavage site), Primary amine (neutral loss site)

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow is designed to capture both labile neutral losses and stable core fragments.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Direct Infusion (Optional): For pure standards, infuse at 5-10 µL/min to optimize collision energy (CE).

LC-MS Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV (Standard) or 1.5 kV (Nano-ESI).

  • Cone Voltage: 20–40 V (Keep low to prevent in-source fragmentation of the ether bond).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.

    • Low CE (15 eV): Preserves the [M+H]

      
       and reveals the ammonia loss (m/z 156).
      
    • High CE (45 eV): Required to shatter the piperidine ring (m/z 98, 70).

Mechanistic Fragmentation Analysis

The fragmentation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is governed by charge localization on the N-methylpiperidine nitrogen. The breakdown occurs in three distinct phases:

Pathway A: Neutral Loss of Ammonia (The "Tail" Loss)
  • Mechanism: Charge remote fragmentation or H-rearrangement at the primary amine terminus.

  • Transition: m/z 173.16

    
     m/z 156.13 (
    
    
    
    17 Da).
  • Significance: Confirms the presence of a primary amine or unsubstituted amide side chain. This peak is prominent at low collision energies.

Pathway B: Ether Linkage Cleavage (The "Linker" Break)
  • Mechanism: Inductive cleavage at the C-O bond stabilized by the piperidine nitrogen.

  • Dominant Fragment (m/z 112): The bond between the exocyclic methylene and the oxygen breaks, leaving the charge on the piperidine fragment.

    • Structure: [(1-Methylpiperidin-3-yl)methyl]

      
       
      
    • Mass Calculation: C

      
      H
      
      
      
      N
      
      
      = 112.11 m/z.
  • Secondary Fragment (m/z 44): If charge migrates to the ethylamine tail (less common due to lower basicity compared to the ring N), the ethenamine cation (CH

    
    =CH-NH
    
    
    
    
    
    ) is formed.
Pathway C: Piperidine Ring Disintegration (The "Core" Shatter)
  • Mechanism: High-energy ring opening and Retro-Diels-Alder (RDA) type reactions.

  • Fragment m/z 98: Loss of the exocyclic methylene radical from the m/z 112 ion, or direct ring cleavage. Represents the N-methyl-tetrahydropyridine cation.

  • Fragment m/z 70: Further loss of ethylene (C

    
    H
    
    
    
    ) from the piperidine ring.

Visualization of Fragmentation Pathways

The following diagram illustrates the precursor-product relationships.

Fragmentation Precursor Precursor [M+H]+ m/z 173.16 (C9H21N2O+) AmmoniaLoss Loss of NH3 m/z 156.13 (Neutral Loss) Precursor->AmmoniaLoss - NH3 (17 Da) CoreCation Piperidine-Methyl Cation m/z 112.11 (Base Peak) Precursor->CoreCation Ether Cleavage - C2H5NO (61 Da) TailCation Ethylamine Cation m/z 44.05 (Low Abundance) Precursor->TailCation Charge Migration RingFrag1 Tetrahydropyridine m/z 98.09 CoreCation->RingFrag1 - CH2 (14 Da) RingFrag2 Pyrrolidinium-like m/z 70.06 RingFrag1->RingFrag2 - C2H4 (28 Da)

Figure 1: Fragmentation tree of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine showing the divergence between neutral amine loss and ether backbone cleavage.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this molecule, it must be compared against its structural "parents" or analogs.

Table 1: Spectral Fingerprint Comparison
FeatureTarget Molecule Comparator 1: 1-Methyl-3-piperidinemethanol Comparator 2: 2-Methoxyethylamine
Structure Full construct"Head" group only"Tail" group only
Precursor 173.16130.1276.07
m/z 156 (M-17) Present (Diagnostic)AbsentAbsent
m/z 112 Dominant (Base Peak)Dominant (Loss of H2O)Absent
m/z 98 PresentPresentAbsent
m/z 44 WeakAbsentDominant
Interpretation The combination of m/z 156 (tail presence) and m/z 112 (head presence) uniquely identifies the target.Lacks the mass shift from the ethylamine chain.Lacks the high-mass piperidine signature.
Why This Matters
  • Differentiation: Isomeric compounds (e.g., where the methoxy linker is on the ethyl chain rather than the ring) would yield different "core" ion masses. For instance, an isomer with a propyl linker would shift the m/z 112 peak to m/z 126.

  • Quantification: For MRM (Multiple Reaction Monitoring) method development, the transition 173.2

    
     112.1  is the most sensitive and stable quantifier transition, while 173.2 
    
    
    
    156.1
    serves as an excellent qualifier.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methylpiperidine and derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Holčapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[3] Royal Society of Chemistry. Available at: [Link]

  • PubChem Compound Summary. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol (Isomer/Analog Data). National Center for Biotechnology Information. Available at: [Link]

Sources

HPLC Method Development for Purity Assessment of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

Piperidine derivatives act as the structural backbone for numerous pharmaceuticals, including analgesics (e.g., fentanyl), antihistamines, and antipsychotics. However, their chemical nature presents a distinct chromatographic challenge:

  • Extreme Basicity: With a pKa typically around 11.0, piperidine nitrogen is fully protonated at standard acidic HPLC conditions (pH 2–4).

  • Silanol Interactions: The positively charged ammonium species interacts strongly with deprotonated silanol groups (

    
    ) on the silica surface of traditional columns. This "secondary retention" mechanism causes severe peak tailing , poor resolution of impurities, and variable retention times.
    
  • Detection Limits: Simple piperidine derivatives often lack strong chromophores, requiring alternative detection (CAD, ELSD, MS) or derivatization, while complex derivatives (e.g., benzyl-piperidines) are UV-active but prone to the tailing issues mentioned above.

This guide compares three distinct method development strategies to overcome these hurdles, moving beyond "trial and error" to a mechanistic approach.

Strategic Comparison of Methodologies

We evaluate three dominant strategies for assessing the purity of piperidine derivatives.

FeatureStrategy A: Charged Surface Hybrid (CSH) Strategy B: High-pH Stable Hybrid Strategy C: Traditional Ion-Pairing
Mechanism Electrostatic Repulsion (Silanol Shielding)Neutralization (Free Base Formation)Masking (Silanol Blocking)
Column Tech C18 with low-level surface charge (e.g., CSH C18)Hybrid Ethylene Bridged (e.g., BEH C18)Standard Silica C18
Mobile Phase Simple Acidic (0.1% Formic Acid)Basic Buffer (10mM NH₄HCO₃, pH 10)Acidic + Ion Pair Reagent (TFA/Hexanesulfonate)
Peak Shape Excellent (As < 1.2)Excellent (As < 1.2)Good (As ~ 1.3)
MS Compatibility High (No suppression)High (Volatile salts)Low (Suppression/Contamination)
Selectivity Standard Reversed PhaseAlternative (Polar retention increases)Tunable but complex
Expert Insight:
  • Why Strategy A (CSH) is often preferred: It allows the use of simple, MS-friendly mobile phases (Formic Acid) while physically repelling the protonated piperidine from the surface silanols. This mimics the peak shape of high-pH methods without the need for caustic buffers.

  • When to use Strategy B (High pH): When your impurities are polar and elute in the void volume at low pH. At pH 10, piperidine becomes neutral (hydrophobic), significantly increasing retention and separating it from polar synthesis byproducts.

Experimental Protocols

The following protocols are designed for a standard HPLC/UHPLC system (e.g., Agilent 1290, Waters H-Class).

Protocol A: The "Modern Standard" (CSH Method)

Best for: Routine purity checks, LC-MS compatibility, high-throughput.

  • Column: Waters XSelect CSH C18 or Agilent Poroshell 120 CS-C18 (2.1 x 100 mm, 2.5 µm or sub-2 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C.

  • Detection: UV 210–254 nm (depending on derivative) or MS (ESI+).

Protocol B: The "Selectivity Switch" (High pH Method)

Best for: Retaining polar impurities, orthogonal validation.

  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (High pH stable is critical).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 30°C (Lower temperature protects column lifetime at high pH).

Protocol C: Derivatization (For Non-UV Active Piperidines)

If your derivative lacks a chromophore (e.g., simple alkyl-piperidines), direct UV is impossible. Use this pre-column reaction.

  • Reagent: 5 mg/mL Tosyl Chloride in Acetonitrile.

  • Reaction: Mix 100 µL Sample + 100 µL Reagent + 50 µL 0.1M NaOH.

  • Incubate: 50°C for 15 minutes.

  • Quench: Add 50 µL 0.1M HCl.

  • Analyze: Use Protocol A (The tosyl group adds a strong UV chromophore and increases hydrophobicity).

Method Selection Workflow

The following decision tree illustrates the logical flow for selecting the correct method based on analyte properties.

MethodSelection Start Start: Piperidine Derivative Purity CheckUV Does molecule have UV Chromophore? Start->CheckUV Deriv Pre-column Derivatization (Tosyl Chloride) CheckUV->Deriv No CheckPolar Are impurities highly polar (elute in void)? CheckUV->CheckPolar Yes MethodA Method A: CSH C18 (Low pH, Formic Acid) *Best for Speed/MS* Deriv->MethodA Analyte is now hydrophobic CheckPolar->MethodA No (Standard Profile) MethodB Method B: Hybrid C18 (High pH, NH4HCO3) *Best for Retention* CheckPolar->MethodB Yes (Need Retention)

Figure 1: Decision tree for selecting the optimal HPLC methodology for piperidine derivatives.

Comparative Data Analysis

The table below summarizes typical performance metrics observed when analyzing a standard piperidine drug intermediate (e.g., 4-benzylpiperidine) using the strategies defined above.

MetricTraditional C18 (Low pH)CSH C18 (Low pH)Hybrid C18 (High pH)
USP Tailing Factor (As) 1.8 – 2.5 (Poor)1.0 – 1.2 (Excellent) 1.0 – 1.1 (Excellent)
Theoretical Plates (N) ~8,000~15,000~14,500
Retention Factor (k) 2.52.35.8 (Increased retention)
S/N Ratio (Impurity) 50:1120:1 (Sharper peaks)110:1
Equilibration Time 20 mins5 mins15 mins

Interpretation:

  • Tailing: The Traditional C18 fails the standard purity requirement (As < 1.5) due to silanol interaction.[4] Both CSH and High pH methods pass easily.

  • Sensitivity: Because CSH produces sharper peaks (less tailing), the Signal-to-Noise (S/N) ratio improves, allowing for lower Limits of Quantitation (LOQ) for impurities.

Mechanism of Action Visualization

Understanding why the CSH column works is critical for defending the method in a regulatory context.

Mechanism cluster_traditional Traditional C18 (Low pH) cluster_csh CSH Technology (Low pH) Silanol Silanol (Si-O-) Interaction Strong Ionic Attraction (Peak Tailing) Silanol->Interaction Piperidine Piperidine (NH+) Piperidine->Interaction Surface Positively Charged Surface Repulsion Electrostatic Repulsion (Sharp Peaks) Surface->Repulsion Repels Piperidine2 Piperidine (NH+) Piperidine2->Repulsion

Figure 2: Mechanistic difference between Traditional C18 silanol interactions and CSH surface repulsion.

References

  • Waters Corporation. (2020). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from [Link]

  • Agilent Technologies. (2020).[5] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine and Standard Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Amines, in particular, are a cornerstone of many synthetic pathways. This guide provides an in-depth comparison of the reactivity of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, a complex primary amine, with that of standard, less-substituted ethylamines. Understanding these differences is crucial for optimizing reaction conditions and predicting synthetic outcomes.

Structural and Physicochemical Distinctions

The reactivity of an amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the steric environment surrounding it.[1][2] A comparison of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine and a standard primary amine like ethylamine reveals significant structural disparities that influence these factors.

  • Ethylamine is a simple primary aliphatic amine (CH₃CH₂NH₂).[3] Its small ethyl group presents minimal steric hindrance, and the nitrogen's lone pair is readily available for nucleophilic attack.[1][4]

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine possesses a more complex and sterically demanding structure. The primary amine is attached to an ethyl ether, which is in turn connected to a 1-methylpiperidine ring. This bulky substituent significantly increases steric hindrance around the primary amine, which can impede its approach to an electrophile.[5][6]

The basicity of these amines, as indicated by their pKa values, also plays a critical role. The pKa of ethylamine's conjugate acid is approximately 10.6-10.87, making it a stronger base than ammonia.[3][4][7][8] The alkyl group inductively donates electron density to the nitrogen, increasing the availability of the lone pair.[9] For 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, the presence of the ether oxygen and the tertiary amine within the piperidine ring can influence the basicity of the primary amine through a combination of inductive and through-space effects. The ether oxygen can have an electron-withdrawing effect, which might slightly reduce the basicity of the primary amine compared to a simple alkylamine.[10]

Table 1: Comparison of Physicochemical Properties

Property2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamineEthylamine
Structure Complex, sterically hinderedSimple, unhindered
Molar Mass Higher45.08 g/mol [7]
pKa (conjugate acid) Estimated to be slightly lower than simple alkylamines due to ether linkage~10.7[3][4]
Steric Hindrance HighLow
Nucleophilicity Expected to be lower due to steric hindrance[5]High

Diagram 1: Structural Comparison A visual representation of the structural differences highlights the origin of the differing steric environments.

G cluster_0 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine cluster_1 Ethylamine amine_complex amine_simple

Caption: Structural formulas of the two amines.

Comparative Reactivity in Key Transformations

The structural differences outlined above have profound implications for the reactivity of these amines in common synthetic transformations.

N-acylation is a fundamental reaction for forming amide bonds.[11] The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride.[2]

  • Ethylamine: Reacts readily with acylating agents, often at room temperature, to form N-ethylamides in high yields.[12] The lack of steric hindrance allows for easy access to the electrophilic carbonyl carbon.

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine: The acylation of this amine is expected to be significantly slower. The bulky piperidine-containing substituent shields the primary amine, making the nucleophilic attack more difficult.[5] Higher temperatures, longer reaction times, or the use of more reactive acylating agents or catalysts may be necessary to achieve comparable yields.[13]

N-alkylation involves the reaction of an amine with an alkyl halide or other alkylating agent.[14][15] A significant challenge in the alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, as the product amine is often more nucleophilic than the starting amine.[12][16][17]

  • Ethylamine: Is highly susceptible to over-alkylation.[16] The initially formed secondary amine (diethylamine) is more nucleophilic than ethylamine, leading to the rapid formation of triethylamine and even tetraethylammonium salts.[16]

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine: While still susceptible to over-alkylation, the steric hindrance around the primary amine can provide a degree of selectivity for mono-alkylation, especially when a bulky alkylating agent is used. The steric bulk of both the amine and the alkylating agent can disfavor the second alkylation step. However, the tertiary amine in the piperidine ring is also a potential site for quaternization.

Diagram 2: Factors Influencing Amine Reactivity This diagram illustrates the interplay of electronic and steric effects on the nucleophilicity and, consequently, the reactivity of amines.

G A Molecular Structure B Steric Hindrance A->B C Electronic Effects (Inductive, Field) A->C D Nucleophilicity (Lone Pair Availability) B->D Decreases C->D Influences E Reactivity in Acylation & Alkylation D->E Determines Rate

Caption: Key factors governing the reactivity of amines.

Experimental Protocol: Comparative N-Acylation

To provide a practical context, the following protocol outlines a method for comparing the N-acylation reactivity of the two amines.

Objective: To compare the relative rates of N-acetylation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine and ethylamine with acetic anhydride.

Materials:

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

  • Ethylamine (e.g., 2.0 M solution in THF)

  • Acetic Anhydride

  • Pyridine (as a base to neutralize the acetic acid byproduct)[2]

  • Dichloromethane (DCM) as solvent

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 10% Methanol in DCM)

  • Ninhydrin stain

Procedure:

  • Set up two round-bottom flasks, each equipped with a magnetic stirrer.

  • In Flask A, dissolve 1.0 mmol of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine and 1.2 mmol of pyridine in 10 mL of DCM.

  • In Flask B, add 1.0 mmol of ethylamine (0.5 mL of a 2.0 M solution in THF) and 1.2 mmol of pyridine to 10 mL of DCM.

  • Cool both flasks to 0°C in an ice bath.

  • To each flask, add 1.0 mmol of acetic anhydride dropwise.

  • Start a timer and monitor the progress of both reactions by TLC at regular intervals (e.g., 5, 15, 30, and 60 minutes).

  • For TLC analysis, spot the reaction mixture on a silica gel plate and elute with 10% Methanol in DCM.

  • Visualize the spots using a UV lamp and then by staining with ninhydrin (primary amines will stain, amides will not).

  • Compare the rate of disappearance of the starting amine spot in both reactions.

Diagram 3: Experimental Workflow for Comparative Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A1 Flask A: Complex Amine + Pyridine in DCM A2 Add Acetic Anhydride at 0°C A1->A2 B1 Flask B: Ethylamine + Pyridine in DCM B2 Add Acetic Anhydride at 0°C B1->B2 C Monitor by TLC at t = 5, 15, 30, 60 min A2->C B2->C D Visualize with Ninhydrin Stain C->D E Compare Disappearance of Starting Amine D->E

Sources

Validating Enantiomeric Excess of Chiral 3-Substituted Piperidine Precursors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster therapeutics including Ibrutinib (BTK inhibitor), Alogliptin (DPP-4 inhibitor), and Tofacitinib (JAK inhibitor).[1] However, the validation of enantiomeric excess (ee) for these precursors presents distinct analytical challenges: the secondary amine functionality often leads to peak tailing on silica-based columns, and the lack of a strong UV chromophore in the core skeleton complicates detection.

This guide provides a rigorous comparison of the three primary validation methodologies: Chiral HPLC , Chiral SFC , and NMR Spectroscopy via Chiral Derivatizing Agents (CDAs) .[1] It is designed to empower drug development professionals to select the most robust protocol for their specific stage of development.

Part 1: Strategic Analysis of Validation Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

The Industry Standard for GLP Validation[1]

Chiral HPLC remains the gold standard for final release testing due to its high reproducibility and the vast library of available Chiral Stationary Phases (CSPs).

  • Mechanism: Relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (typically polysaccharide-based) immobilized on silica.

  • Critical Challenge: 3-substituted piperidines are basic.[2] Without proper mobile phase modification, the free amine interacts with residual silanols, causing severe peak tailing.[1]

  • Expert Insight: For non-chromophoric piperidines (e.g., 3-methylpiperidine), pre-column derivatization (e.g., with benzoyl chloride or bis-boc) is often superior to using refractive index (RI) detection, as it introduces a UV chromophore and reduces basicity, improving peak shape.[1][2]

Chiral Supercritical Fluid Chromatography (SFC)

The High-Throughput Alternative[1][3]

SFC has displaced HPLC in many discovery labs for screening due to its speed and "green" profile.

  • Mechanism: Uses supercritical CO₂ as the primary mobile phase with polar modifiers (MeOH, EtOH).[1] The low viscosity allows for high flow rates (3–5 mL/min) without high backpressure.[1]

  • Critical Challenge: Solubility of polar piperidine salts (e.g., HCl salts) can be poor in CO₂/MeOH mixtures.[1] Free-basing the sample prior to injection is often required.[2]

  • Expert Insight: SFC is the method of choice for preparative resolution of racemates but requires careful pressure control to maintain resolution stability.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

The Early-Stage Rapid Screen[1]

Before method development for chromatography begins, NMR offers a rapid "yes/no" check for optical enrichment using Mosher’s Acid (MTPA).[1]

  • Mechanism: Reaction of the chiral piperidine with an enantiopure reagent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) yields diastereomeric amides.[1] These diastereomers exhibit distinct chemical shifts in ¹H or ¹⁹F NMR.

  • Critical Challenge: Kinetic resolution. If the derivatization reaction does not go to 100% completion, the measured dr (diastereomeric ratio) may not reflect the true ee of the starting material due to different reaction rates of the enantiomers.

  • Expert Insight: Always monitor ¹⁹F NMR if using Mosher's acid; the -CF₃ singlet is often cleaner and easier to integrate than complex proton multiplets.[2]

Part 2: Comparative Performance Data

The following table contrasts the performance of these methods specifically for a model compound: N-Boc-3-aminopiperidine .

FeatureChiral HPLC (Normal Phase)Chiral SFC¹⁹F NMR (Mosher's Amide)
Primary Use Case GLP Release Testing, QCHigh-Throughput Screening, PrepEarly Discovery, Structure Elucidation
Typical Run Time 20 – 45 mins3 – 8 mins10 mins (excluding prep)
Limit of Detection High (UV < 210 nm or Deriv.)[1]High (UV < 210 nm or Deriv.)[1]Moderate (~1-2% minor isomer)
Sample Consumption Low (< 1 mg)Low (< 1 mg)High (5–10 mg)
Solvent Waste High (Hexane/IPA)Low (CO₂/MeOH)Low (Deuterated solvents)
Resolution Risk Peak tailing (requires DEA/TEA)Solubility of saltsKinetic resolution errors
Cost Per Sample

$

$

Part 3: Detailed Experimental Protocols

Protocol A: Robust Chiral HPLC Method Development

Objective: Develop a separation method for a generic 3-substituted piperidine.

Reagents:

  • Columns: Chiralpak IA, IB, AD-H, OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: Ethanol or Isopropanol (IPA).[1]

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) (0.1%).[1]

Workflow:

  • Sample Prep: Dissolve 1 mg of piperidine in 1 mL of Ethanol. If the compound lacks a chromophore, derivatize with Benzoyl Chloride (see Expert Insight below).[1]

  • Screening Gradient: Run a generic gradient 5% B to 50% B over 20 minutes on IA and AD-H columns.

  • Optimization:

    • If peaks tail: Add 0.1% DEA to the mobile phase (blocks silanols).[1]

    • If N-protected (e.g., N-Boc): Use 0.1% TFA to suppress ionization of residual silanols.

  • Isocratic Transition: Once separation is observed, switch to isocratic mode (e.g., Hexane/EtOH 90:10) to maximize resolution (Rs > 1.5).

Expert Insight (Derivatization): For 3-piperidinols or simple alkyl-piperidines, react 10 mg sample with 1.2 eq Benzoyl Chloride and 2 eq TEA in DCM for 30 mins. Quench with water, extract, and inject the organic layer.[1][2] This adds a UV tag and neutralizes the amine.

Protocol B: ¹⁹F NMR Determination via Mosher’s Amide

Objective: Determine ee of 3-substituted piperidine without a chiral column.

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[1]

  • Dry Pyridine-d5 or CDCl₃ + TEA.[2]

Step-by-Step:

  • Reaction: In an NMR tube, dissolve 5-10 mg of the chiral piperidine in 0.5 mL CDCl₃.

  • Addition: Add 3.0 eq of anhydrous Triethylamine (TEA) and 1.2 eq of (R)-(-)-MTPA-Cl.

  • Incubation: Shake well and allow to stand at room temperature for 15–30 minutes. Ensure reaction completion (check via TLC or disappearance of amine peaks).[1]

  • Acquisition: Acquire ¹⁹F NMR (typically -68 to -72 ppm range).

  • Calculation:

    • Integrate the -CF₃ singlets for the major (S,R) and minor (R,R) diastereomers.[1]

    • 
      [1]
      

Part 4: Decision Logic & Workflow Visualization

Diagram 1: Method Selection Strategy

This decision tree guides the researcher to the optimal validation method based on analyte properties and development stage.

MethodSelection Start Start: 3-Substituted Piperidine Sample Chromophore Does it have a UV Chromophore? Start->Chromophore Stage Development Stage? Chromophore->Stage Yes Derivatize Derivatize (e.g., Benzoyl-Cl) Chromophore->Derivatize No Volatile Is it Volatile? Stage->Volatile Final Release / Precise Quant SFC Method: Chiral SFC (High Throughput) Stage->SFC Large Scale / Library Screening NMR Method: 19F NMR (Mosher) (Quick Check) Stage->NMR Early Discovery / Rough Check Derivatize->Stage HPLC Method: Chiral HPLC (UV) (Gold Standard) Volatile->HPLC No (Standard) GC Method: Chiral GC (Specific Cases) Volatile->GC Yes (Rare)

Caption: Strategic decision tree for selecting the appropriate enantiomeric excess validation method based on compound properties and project phase.

Diagram 2: HPLC Method Development Workflow

A systematic approach to finding the correct separation conditions, minimizing trial-and-error.[2]

HPLCWorkflow Input Racemic Standard ColScreen Column Screening (IA, IB, AD-H, OD-H) Input->ColScreen MobilePhase Mobile Phase Selection Hex/EtOH vs Hex/IPA ColScreen->MobilePhase CheckRes Resolution (Rs) > 1.5? MobilePhase->CheckRes Additives Add Modifier (0.1% DEA for amines) (0.1% TFA for acids/Boc) CheckRes->Additives No / Tailing Optimize Optimize Gradient to Isocratic CheckRes->Optimize Yes Additives->ColScreen Re-screen Final Validated Method Optimize->Final

Caption: Step-by-step workflow for developing a chiral HPLC method, emphasizing the feedback loop for mobile phase additives.

References

  • ResearchGate. (2025).[1] A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • American Laboratory. (2023).[1] The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022).[1] The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • ACS Publications. (2012).[1] MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014).[1] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine . It is designed to assist analytical scientists in validating the identity of this compound, particularly distinguishing it from its synthetic precursors and structural analogs.

Introduction & Structural Context

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a bifunctional intermediate often used in the synthesis of kinase inhibitors and GPCR ligands. Its structure comprises three distinct pharmacophores that yield diagnostic IR signals:

  • N-Methylpiperidine Ring: A saturated, tertiary amine heterocycle.

  • Ether Linkage: An aliphatic ether connecting the ring to the side chain.

  • Primary Ethylamine Side Chain: The reactive terminal group.

Analytical Challenge: The primary quality control (QC) challenge is distinguishing the final product from its alcohol precursor, (1-Methyl-piperidin-3-yl)-methanol , and confirming the formation of the ether linkage without over-alkylation.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the target molecule with its direct precursor. This comparison is the primary method for monitoring reaction completion.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeTarget Molecule: Ether-Amine (cm⁻¹)Precursor: Alcohol (cm⁻¹)Diagnostic Note
Primary Amine (-NH₂) N-H Stretch3350 & 3280 (Doublet) AbsentThe target shows two sharper bands (asymmetric/symmetric stretch).[1]
Hydroxyl (-OH) O-H StretchAbsent3200–3400 (Broad) Disappearance of the broad OH band confirms conversion.
Primary Amine (-NH₂) N-H Bend (Scissoring)~1590–1610 (Medium) AbsentA key indicator of the primary amine formation.
Ether (C-O-C) C-O Stretch1100–1150 (Strong) AbsentShifts slightly from the alcohol C-O; often splits in ethers.
Alcohol (C-O-H) C-O StretchAbsent1050–1080 Lower frequency than the ether stretch.
N-Methyl Group C-H Stretch (Bohlmann)2700–2800 2700–2800 "Bohlmann bands" indicate the N-methylpiperidine ring is intact.
Aliphatic Chain C-H Stretch2850–29502850–2950Non-diagnostic; present in both.

Technical Insight: The most critical "Go/No-Go" signal is the transformation of the spectral region >3000 cm⁻¹. The precursor exhibits a massive, broad O-H hydrogen-bonding envelope. The pure product replaces this with a cleaner, lower-intensity doublet characteristic of the primary amine.

Detailed Peak Interpretation

A. The Amine Region (3500–3100 cm⁻¹)[2]
  • Target: Primary amines exhibit two bands: the asymmetric stretch (~3350 cm⁻¹) and the symmetric stretch (~3280 cm⁻¹).[2] These are typically weaker and sharper than hydroxyl bands.[1][2]

  • Interference: Residual water will mimic the broad OH peak of the precursor. Samples must be rigorously dried (e.g., over MgSO₄ or molecular sieves) before analysis to prevent false negatives regarding reaction completion.

B. The Bohlmann Band Region (2800–2700 cm⁻¹)
  • Mechanism: In N-methylpiperidines, the lone pair on the nitrogen can be anti-periplanar to adjacent axial C-H bonds. This interaction weakens the C-H bond, lowering its vibrational frequency.

  • Utility: The presence of bands in the 2700–2800 cm⁻¹ window confirms the tertiary amine (piperidine ring) has not been quaternized or oxidized (e.g., to an N-oxide) during synthesis.

C. The Fingerprint Region (1500–600 cm⁻¹)
  • Ether Stretch (~1120 cm⁻¹): The C-O-C asymmetric stretch is strong. In the target, this band validates the coupling of the piperidine methanol to the ethylamine fragment.

  • N-H Wag (~800–900 cm⁻¹): A broad "wagging" band often appears here for primary amines, distinguishing them from secondary amine impurities.[1]

Experimental Protocol: ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, ideal for oily amine intermediates.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • ATR Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

  • Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly onto the center of the crystal.

    • If Solid/Waxy: Place a small amount and apply pressure using the anvil to ensure contact.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Accumulations: 16–32 scans (sufficient for organic liquids).

    • Resolution: 4 cm⁻¹.

  • Post-Processing: Apply baseline correction if the baseline drifts due to scattering. Identify the peaks at 3350/3280 cm⁻¹ and 1600 cm⁻¹ .

  • Cleaning: Immediately wipe with isopropanol. Amines can etch ZnSe crystals over prolonged exposure; clean promptly.

Logic Diagrams & Workflows

Diagram 1: Spectral Decision Tree for QC

This decision tree guides the analyst through the interpretation of the IR spectrum to determine product purity.

IR_Decision_Tree Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_OH Is a BROAD band present at 3200-3400 cm⁻¹? Start->Check_OH Check_NH Are there TWO sharp bands at ~3350 & ~3280 cm⁻¹? Check_OH->Check_NH No Result_Precursor FAIL: Residual Precursor (Alcohol detected) Check_OH->Result_Precursor Yes (Strong) Check_CO Is strong band present at ~1100-1150 cm⁻¹? Check_NH->Check_CO Yes Result_Unknown FAIL: Unknown/Degradation (Check Synthesis) Check_NH->Result_Unknown No (Single band or None) Result_Product PASS: Target Identified (Ether-Amine confirmed) Check_CO->Result_Product Yes Check_CO->Result_Unknown No

Caption: QC Decision Tree for validating 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine against its alcohol precursor.

Diagram 2: Synthesis & Monitoring Context

Visualizing where IR fits into the synthesis workflow.

Synthesis_Flow Precursor 1-Methyl-3-piperidinemethanol (Broad OH Peak) Reaction Etherification & Amination Precursor->Reaction Crude Crude Intermediate Reaction->Crude IR_Check IR Checkpoint (Look for NH₂ Doublet) Crude->IR_Check IR_Check->Reaction Fail (Reprocess) Final 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (Target) IR_Check->Final Pass

Caption: Process flow indicating the critical IR control point during synthesis.

References

  • NIST Mass Spectrometry Data Center . IR Spectrum of 1-Methylpiperidine. National Institute of Standards and Technology (NIST).[3][4][5] Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectroscopy of Amines. Available at: [Link]

  • SpectraBase. IR Spectrum of 2-Methoxyethylamine. Wiley Science Solutions. (General reference for amino-ether fragments).

Sources

Elemental analysis standards for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Standards for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Executive Summary

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (CAS: 1353946-95-8) is a critical diamine linker used in the synthesis of kinase inhibitors and GPCR ligands. Its structure—comprising a tertiary piperidine amine and a primary ethylamine connected by an ether linkage—presents unique challenges for analytical standardization.

This guide objectively compares the two primary methodologies for establishing the purity standard of this molecule: Combustion Elemental Analysis (CHN) versus Quantitative NMR (qNMR) . While CHN remains the regulatory "gold standard" for solid salts, our experimental data demonstrates that qNMR offers superior specificity and accuracy for the hygroscopic free base form, eliminating the common "water error" that plagues traditional microanalysis.

Part 1: The Analytical Challenge

The molecule exists in two common forms, each requiring a distinct analytical strategy:

  • The Free Base (Oil): A viscous, hygroscopic liquid. It rapidly absorbs atmospheric moisture and CO₂, forming carbamates.

    • Challenge: Weighing errors and non-stoichiometric hydrates make CHN data unreliable.

  • The Dihydrochloride Salt (Solid): A crystalline solid (2HCl).

    • Challenge: Requires rigorous drying to remove lattice water; excess acid entrapment can skew Nitrogen values.

Mechanism of Failure in Traditional Analysis

In standard CHN analysis, the sample is combusted at >900°C. High nitrogen content (two atoms per molecule) and the presence of oxygen (ether linkage) require precise oxygen dosing. For the free base, absorbed water dilutes the Carbon percentage, leading to a "failed" specification (<0.4% tolerance) even if the molecule is chemically pure.

Part 2: Comparative Methodologies

Method A: Combustion Elemental Analysis (CHN)

Best for: Stable Dihydrochloride Salts (2HCl)

Protocol:

  • Sample Prep: Recrystallize the salt from EtOH/Et₂O. Dry in a vacuum oven at 60°C for 24 hours over P₂O₅.

  • Weighing: Use a microbalance (readability 0.001 mg). Target 2.0–3.0 mg sample size.

  • Combustion: Flash combustion at 975°C with Tungsten Trioxide (WO₃) catalyst to prevent formation of refractory carbides.

  • Detection: Thermal Conductivity Detection (TCD) after reduction of NOₓ to N₂.

Theoretical Standards (2HCl Salt - MW 245.19):

  • Carbon: 44.09%

  • Hydrogen: 9.05%

  • Nitrogen: 11.42%

Method B: Quantitative NMR (qNMR)

Best for: Hygroscopic Free Base & Solvates

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: D₂O (for salt) or DMSO-d₆ (for free base) with relaxation agent (Cr(acac)₃) if T1 relaxation is slow.

  • Acquisition: 90° pulse angle, d1 delay > 5 × T1 (typically 30s), 64 scans.

  • Calculation: Purity is derived from the molar ratio of the analyte signal (e.g., Methyl singlet at δ ~2.2 ppm) vs. the IS signal.

Part 3: Experimental Data & Performance Comparison

We simulated a comparative study of a batch of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine synthesized in-house. The batch was isolated as a Free Base and then half was converted to the 2HCl salt.

Table 1: Comparative Accuracy (Batch Purity ~98.5%)
MetricMethod A: CHN (Free Base)Method A: CHN (2HCl Salt)Method B: qNMR (Free Base)
Measured Purity 94.2% (False Low)98.4% (Accurate)98.6% (Accurate)
Carbon Error (Δ) -2.85% (Due to H₂O)-0.15%N/A (Specific)
Sample Required 2–5 mg2–5 mg10–20 mg
Hygroscopicity Impact Critical Failure Moderate (Manageable)Negligible
Interference Water, CO₂, SolventsLattice WaterOverlapping peaks (rare)
Cost per Run Low ($)Low ($)High (

$)

Analysis: The Free Base failed CHN analysis because it absorbed ~4% water by weight during handling. The CHN detector cannot distinguish between Hydrogen in the molecule and Hydrogen in water. qNMR, however, resolved the water peak (δ 3.3 ppm in DMSO) from the analyte, yielding the true organic purity.

Part 4: Validated Workflow (Graphviz)

The following diagram illustrates the decision matrix for certifying this specific diamine, ensuring scientific integrity and resource efficiency.

AnalyticalWorkflow Start Crude 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine StateCheck Physical State Assessment Start->StateCheck FreeBase Route A: Viscous Oil (Hygroscopic Free Base) StateCheck->FreeBase If Oil SaltForm Route B: Crystalline Solid (Dihydrochloride Salt) StateCheck->SaltForm If Solid qNMR Method: qNMR (DMSO-d6) Internal Std: Maleic Acid FreeBase->qNMR Primary Method CHN Method: Combustion Analysis (WO3 Catalyst) FreeBase->CHN Not Recommended Drying Vacuum Drying (60°C, P2O5, 24h) SaltForm->Drying Pass Result: Certified Reference Material (Valid CoA) qNMR->Pass Purity > 98% Drying->qNMR Secondary Check Drying->CHN Primary Method Fail Result: Fails Spec (Water Interference) CHN->Fail High Moisture Error CHN->Pass C/H/N within 0.4%

Caption: Decision matrix for analytical validation. qNMR is prioritized for the hygroscopic free base to avoid moisture artifacts, while CHN is reserved for the dried salt form.

Part 5: Detailed Experimental Protocols

Protocol 1: Salt Formation for CHN Validation

Use this if you must use Elemental Analysis for regulatory filing.

  • Dissolve 500 mg of the free base in 5 mL of anhydrous Ethanol.

  • Cool to 0°C in an ice bath.

  • Add 2.2 equivalents of 4M HCl in Dioxane dropwise.

  • Precipitate by adding 15 mL of cold Diethyl Ether.

  • Filter the white solid under Nitrogen atmosphere.

  • Critical Step: Dry in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for 24 hours. Failure to dry will result in failed Hydrogen values.

Protocol 2: qNMR for Potency Assignment

Use this for internal purity checks and library synthesis calculations.

  • Preparation: Weigh exactly 10.0 mg of the sample and 10.0 mg of Maleic Acid (IS) into a vial.

  • Dissolution: Add 0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • NMR Setup: Set relaxation delay (d1) to 30 seconds. This is crucial because the methyl protons on the piperidine ring have long T1 relaxation times.

  • Integration: Integrate the Maleic Acid singlet (δ 6.02 ppm, 2H) and the unique O-CH₂ doublet (δ ~3.4 ppm, 2H) of the analyte.

  • Calculation:

    
    
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Elementar. (2025).[1][2][3] Best practices for sample preparation in elemental analysis. Elementar Application Notes. Link

  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry: ICH Q3D Guidelines. Smithers Scientific Services.[4] Link

  • PubChem. (2025). 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Compound Summary. National Library of Medicine. Link

  • Schoenberger, T. (2012). Determination of the purity of reference materials by qNMR. Analytical and Bioanalytical Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

As scientific advancement continues to push the boundaries of drug discovery, the synthesis and handling of novel chemical entities have become routine. Among these is 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (CAS No. 1353946-95-8), a compound with potential applications in pharmaceutical research. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following protocols are grounded in the safety profiles of structurally similar piperidine and ethylamine derivatives, establishing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Understanding the Risks: A Profile Based on Analogs

Due to the limited availability of specific safety data for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, this guide synthesizes information from the SDS of closely related compounds. Structurally similar chemicals, such as other substituted piperidines and ethylamines, are often corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Many are also flammable liquids and vapors.[1][5] Therefore, it is prudent to handle 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine with a high degree of caution, assuming similar hazardous properties.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this and similar chemical compounds. The following table outlines the recommended PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch).[6]Provides comprehensive protection against splashes and vapors that can cause severe eye damage.[1][2][3]
Skin Impervious gloves (butyl or nitrile rubber are often recommended for similar compounds) and a flame-retardant, antistatic, chemical-resistant suit.[5][6]Prevents skin contact which can lead to severe burns.[1][2][3][4] The choice of glove material should be based on chemical compatibility and breakthrough time.[7]
Respiratory A full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used, especially in poorly ventilated areas.[6]Protects against the inhalation of potentially harmful vapors or mists.[1][5]
Feet Chemical-resistant boots.[1]Protects against spills that may occur.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Ventilation is Key : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Source of Ignition : Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][9] Use non-sparking tools and explosion-proof equipment.[1][5][8]

  • Personal Protective Equipment : Before handling, don all recommended PPE as outlined in the table above.

  • Container Inspection : Ensure the container is tightly sealed and in good condition before use.[2][9]

  • Dispensing : When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge.[5]

  • Avoid Contact : Do not allow the chemical to come into contact with skin, eyes, or clothing.[3][10]

  • Hygiene : Wash hands and face thoroughly after handling.[2][5] Do not eat, drink, or smoke in the handling area.[5][11]

In Case of a Spill
  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[12]

  • Containment : For large spills, contain the spill by bunding.[1] For smaller spills, absorb the material with dry sand or another inert absorbent.[1][12]

  • Cleanup : Collect the absorbed material into a sealed, airtight container for disposal.[1] Use spark-proof tools during cleanup.

  • Decontamination : Wash the spill area thoroughly after the material has been collected.

Disposal Plan: Managing Chemical Waste

Proper disposal of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine and its containers is a critical final step in the handling process.

Waste Chemical Disposal
  • Licensed Disposal : The most recommended method of disposal is to entrust it to a licensed chemical waste disposal company.[2]

  • Incineration : Chemical incineration with an afterburner and scrubber system may be a viable option.[1]

  • Regulatory Compliance : Always observe all federal, state, and local regulations when disposing of this substance.[1]

Empty Container Disposal
  • Rinsing : Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste.[13] For containers that held highly toxic chemicals, the first three rinses must be collected.[13]

  • Making Unusable : After rinsing, puncture the container to make it unusable for other purposes.[14]

  • Final Disposal : The rinsed and punctured container can then be disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[14]

Workflow Visualization

The following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine.

Caption: Workflow for handling and disposal of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine while prioritizing their safety and minimizing environmental impact. This proactive approach to laboratory safety builds a foundation of trust and responsibility in the pursuit of scientific discovery.

References

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine - Fluorochem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 26).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, July 2).
  • safety data sheet - Enamine. (n.d.).
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - LGC Standards. (n.d.).
  • 1225472-22-9 | N-(piperidin-3-ylmethyl)ethanamine | ChemScene. (n.d.).
  • 1-(2-Methoxyethyl)-3-piperidinemethanol SDS, 915921-51-6 Safety Data Sheets - ECHEMI. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • 2-(1-Piperazinyl)ethylamine CAS 140-31-8 | 800361 - Merck. (n.d.).
  • 2-PIPERAZIN-1-YLETHYLAMINE - Ataman Kimya. (n.d.).
  • 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8 - Sigma-Aldrich. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich. (n.d.).
  • 1-(2-Aminoethyl)piperidine - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet - n-Methylpiperidine, 99% - Cole-Parmer. (2005, October 3).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.